1-Deoxymannojirimycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84444-90-6 | |
| Record name | D-manno-Deoxynojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084444906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-deoxymannojirimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 1-Deoxymannojirimycin (1-DMJ)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Deoxymannojirimycin (1-DMJ) is a pivotal iminosugar analogue of mannose, recognized for its potent and specific inhibition of key enzymes within the N-linked glycosylation pathway. As a powerful molecular tool, it has been instrumental in elucidating the intricacies of glycoprotein processing and quality control within the endoplasmic reticulum (ER). Its primary mechanism of action involves the targeted inhibition of Class I α-1,2-mannosidases, which leads to a cascade of cellular effects, including the arrest of glycan maturation, induction of ER stress, and interference with the lifecycle of various enveloped viruses. This technical guide provides an in-depth exploration of 1-DMJ's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its application in research and drug development.
Core Mechanism of Action: Inhibition of N-Linked Glycosylation
The fundamental mechanism of 1-DMJ revolves around its function as a transition-state analogue inhibitor of specific glycosidases. The nitrogen atom in its piperidine ring mimics the positively charged oxacarbenium ion intermediate formed during the enzymatic hydrolysis of mannosidic linkages. This allows 1-DMJ to bind with high affinity to the active site of target enzymes, effectively blocking their catalytic activity.
Primary Target: Class I α-1,2-Mannosidase
The principal target of 1-DMJ is the Class I α-1,2-mannosidase located in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2] This enzyme is responsible for the initial trimming steps in the maturation of N-linked glycans, specifically removing α-1,2-linked mannose residues from the Man9GlcNAc2 precursor attached to newly synthesized glycoproteins.
By inhibiting this enzyme, 1-DMJ treatment causes the accumulation of glycoproteins bearing unprocessed, high-mannose N-glycans (primarily Man9GlcNAc2 and Man8GlcNAc2 structures).[3] This disruption prevents the formation of complex and hybrid-type glycans, which are crucial for the correct folding, stability, trafficking, and function of many proteins.
Downstream Consequences of Inhibition
-
Protein Misfolding and ER-Associated Degradation (ERAD): Proper N-glycan structure is a critical signal in the ER quality control system. The calnexin/calreticulin cycle, which assists in the folding of many glycoproteins, relies on the recognition of monoglucosylated high-mannose glycans. By preventing the trimming of mannose residues, 1-DMJ interferes with this cycle and can lead to the accumulation of misfolded proteins. These terminally misfolded proteins are typically targeted for degradation via the ER-Associated Degradation (ERAD) pathway. However, the altered glycan structure can also impair recognition by ERAD components, leading to ER stress.[4]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers ER stress, activating the Unfolded Protein Response (UPR).[5] The UPR is a signaling network mediated by three ER-resident sensors: PERK, IRE1α, and ATF6. Activation of the UPR aims to restore homeostasis by upregulating ER chaperones (like GRP78/BiP), attenuating global protein synthesis, and enhancing ERAD capacity.[4] Chronic or unresolved ER stress, however, can lead to the activation of apoptotic pathways, often signaled by the upregulation of the transcription factor CHOP.[4][6]
-
Antiviral Activity: Many enveloped viruses, including HIV and influenza virus, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins (e.g., gp120 for HIV). These glycoproteins are essential for viral entry into host cells. By preventing the maturation of N-glycans on these viral proteins, 1-DMJ leads to the production of non-infectious or poorly infectious viral particles.[5]
Quantitative Data on Inhibitor Potency
The inhibitory activity of 1-DMJ is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the enzyme source, substrate, and assay conditions.
| Enzyme Target | Common Name | Organism/Tissue | Inhibition Type | IC50 | Ki | Reference(s) |
| α-1,2-Mannosidase | Class I α-Mannosidase | Not Specified | - | 0.02 µM | Not Reported | [1] |
| α-1,2-Mannosidase | Class I α-Mannosidase | Not Specified | - | 20 µM | Not Reported | [5] |
| Mannosidase II | Golgi α-Mannosidase II | Rat Liver | Non-competitive | ~500 µM* | Not Reported | [7] |
| α-Glucosidase | Neutral α-Glucosidase | Human | - | 40 nM | Not Reported | [8] |
| α-Glucosidase | α-Glucosidase | Saccharomyces cerevisiae | Competitive | Not Reported | Not Reported | [9] |
| Value represents the approximate concentration for 50% inhibition. |
Detailed Experimental Protocols
Protocol: In Vitro α-Mannosidase Inhibition Assay (Colorimetric)
This protocol is adapted for determining the inhibitory activity of 1-DMJ against α-mannosidase using a chromogenic substrate.
Principle: The assay measures the enzymatic cleavage of p-nitrophenyl-α-D-mannopyranoside (pNP-Man) into α-D-mannose and p-nitrophenol (pNP). When the reaction is stopped with a basic solution, the pNP product develops a yellow color, which is quantified by measuring absorbance at 405 nm. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
α-Mannosidase enzyme (e.g., from Jack Bean)
-
This compound (1-DMJ)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Stop Solution: 0.2 M Sodium Carbonate (Na2CO3)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of 1-DMJ in Assay Buffer. Create a serial dilution series (e.g., 10 concentrations) to determine the IC50.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (50 µL final volume before adding substrate):
-
Blank (No Enzyme): 25 µL Assay Buffer + 25 µL Assay Buffer
-
Control (No Inhibitor): 25 µL Enzyme solution (diluted in Assay Buffer) + 25 µL Assay Buffer
-
Inhibitor Wells: 25 µL Enzyme solution + 25 µL of each 1-DMJ dilution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of pre-warmed pNP-Man substrate solution (e.g., 2 mM in Assay Buffer) to all wells to start the reaction. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. The solution should turn yellow in wells with enzyme activity.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate the percentage of inhibition for each 1-DMJ concentration using the formula: % Inhibition = (1 - (Abs_Inhibitor / Abs_Control)) * 100
-
Plot the % Inhibition against the logarithm of the 1-DMJ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Analysis of Glycoprotein Processing via Endoglycosidase H (Endo H) Digestion
Principle: Endo H is an endoglycosidase that specifically cleaves high-mannose and some hybrid N-glycans, but not complex N-glycans. Glycoproteins retained in the ER due to 1-DMJ treatment will have high-mannose glycans and be sensitive to Endo H digestion. This sensitivity is detected as a downward shift in molecular weight on an SDS-PAGE gel, as the large glycan chains are removed.
Materials:
-
Cells expressing a glycoprotein of interest
-
This compound (1-DMJ)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Endoglycosidase H (Endo H) and supplied reaction buffer
-
Denaturing Buffer (supplied with Endo H)
-
SDS-PAGE gels, buffers, and Western blot apparatus
-
Primary antibody specific to the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of 1-DMJ (e.g., 1 mM) for 24-48 hours. Leave another set untreated as a control.
-
Cell Lysis: Harvest both treated and untreated cells. Lyse the cells in ice-cold Lysis Buffer. Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C) and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Endo H Digestion Setup: For both treated and untreated lysates, set up two reactions:
-
- Endo H: 20 µg of protein lysate + Denaturing Buffer. Heat at 100°C for 10 min. Cool, add Reaction Buffer and water.
-
+ Endo H: 20 µg of protein lysate + Denaturing Buffer. Heat at 100°C for 10 min. Cool, add Reaction Buffer and Endo H enzyme (e.g., 500 units).
-
-
Digestion: Incubate all samples at 37°C for 1-2 hours.
-
SDS-PAGE and Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Probe with the primary antibody against the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Interpretation:
-
Untreated Cells: The glycoprotein should be mostly resistant to Endo H (no or minimal band shift), indicating it has been processed into complex glycans in the Golgi.
-
1-DMJ Treated Cells: The glycoprotein should be sensitive to Endo H, showing a distinct downward shift in the band in the "+ Endo H" lane compared to the "- Endo H" lane. This confirms the accumulation of high-mannose glycans.
-
Protocol: Monitoring ER Stress via Western Blot for CHOP and GRP78
Principle: The induction of ER stress by 1-DMJ can be monitored by measuring the upregulation of key UPR target proteins. GRP78 (BiP) is a major ER chaperone whose expression is increased by all three UPR branches. CHOP (GADD153) is a transcription factor primarily induced under prolonged ER stress that mediates apoptosis.
Procedure: This protocol follows the same initial steps as the Endo H assay (cell treatment, lysis, protein quantification).
-
Cell Treatment: Treat cells with 1-DMJ for various time points (e.g., 0, 8, 16, 24 hours) to observe a time-course of UPR induction. A positive control, such as tunicamycin (2 µg/mL), should be used in parallel.
-
Lysis and Quantification: Lyse cells and quantify protein concentration as described previously.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane.
-
Incubate the membrane with a primary antibody against CHOP or GRP78. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same blot to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
Data Interpretation: An increase in the band intensity for GRP78 and CHOP in 1-DMJ-treated cells compared to untreated controls indicates the activation of the UPR and induction of ER stress.[4][6]
Signaling Pathways and Logical Relationships
1-DMJ's Impact on the ER Quality Control and Stress Response
The inhibition of α-1,2-mannosidase by 1-DMJ directly impacts the protein folding and quality control machinery of the ER, leading to the activation of the UPR.
Conclusion
This compound is an indispensable tool for studying the N-linked glycosylation pathway. Its specific inhibition of Class I α-1,2-mannosidase provides a precise method for arresting glycan processing at the high-mannose stage. This action has profound consequences on protein quality control, ER homeostasis, and the viability of enveloped viruses, making 1-DMJ a subject of continued interest in cell biology, virology, and oncology. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize 1-DMJ in their experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-デオキシマンノジリマイシン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 3. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of 1-Deoxymannojirimycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxymannojirimycin (DMJ) is an iminosugar, a structural mimic of mannose, that serves as a potent and specific inhibitor of Golgi α-mannosidase I. This enzyme plays a pivotal role in the N-linked glycosylation pathway, a critical post-translational modification process for a vast array of cellular and viral proteins. By arresting the trimming of mannose residues, DMJ effectively remodels the glycan structures on glycoproteins, leading to a cascade of downstream biological effects. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its applications in research and therapeutic development.
Mechanism of Action: Inhibition of N-Linked Glycosylation
The primary function of this compound lies in its ability to inhibit the enzymatic activity of α-1,2-mannosidases, particularly the class I enzyme located in the Golgi apparatus.[1] This inhibition disrupts the sequential trimming of mannose residues from the high-mannose N-glycan precursor (Man9GlcNAc2) that is transferred to nascent polypeptides in the endoplasmic reticulum. The consequence of this enzymatic blockade is the accumulation of glycoproteins bearing high-mannose-type N-glycans, preventing their further processing into complex and hybrid-type glycans.[1]
dot
Caption: Inhibition of N-Linked Glycosylation by this compound.
Quantitative Data on Enzyme Inhibition
This compound is a highly specific inhibitor of class I α-1,2-mannosidase. While it can also inhibit mannosidase II, it does so at much higher concentrations and through a non-competitive mechanism.[2]
| Enzyme Target | Inhibitor | IC50 | Ki | Type of Inhibition | Reference |
| Class I α-1,2-Mannosidase | This compound | 0.02 µM | N/A | N/A | [1] |
| Golgi α-Mannosidase I | This compound | 20 µM | N/A | N/A | [3] |
| Mannosidase II | This compound | N/A | N/A | Non-competitive | [2] |
Antiviral Activity
The alteration of glycoprotein processing by this compound has significant implications for virology. Many viral envelope proteins are heavily glycosylated, and the proper formation of these glycans is essential for viral infectivity, including folding, trafficking, and interaction with host cell receptors.
Human Immunodeficiency Virus (HIV): DMJ has demonstrated antiviral activity against HIV-1 strains.[3] It has been shown to inhibit HIV-1-induced syncytium formation and to modify the processing of the transmembrane glycoprotein gp41.[4] This interference with glycoprotein maturation can lead to reduced viral infectivity.
Influenza Virus: Studies have shown that DMJ can affect the processing of influenza viral glycoproteins.[5] By altering the glycan structures on viral hemagglutinin and neuraminidase, DMJ can potentially interfere with viral entry and release. However, one study noted that DMJ did not affect the yield or infectivity of the NWS influenza virus strain.[5]
| Virus | Inhibitor | EC50 | Assay | Reference |
| Mutant HIV-1 Strains | This compound | 90 - 155 µM | Cytopathicity Assay | [3] |
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded or improperly processed proteins in the endoplasmic reticulum can lead to a cellular stress response known as the Unfolded Protein Response (UPR). By inhibiting N-glycan processing, this compound can induce ER stress.[6] The accumulation of high-mannose glycoproteins can trigger the activation of the three main UPR sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).[7][8] This can lead to the upregulation of chaperones to aid in protein folding, but under prolonged stress, it can also trigger apoptosis.
dot
Caption: ER Stress Induction by this compound.
Experimental Protocols
α-Mannosidase Activity Assay (Colorimetric)
Principle: This assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man) by α-mannosidase, resulting in the production of p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution
-
Enzyme sample (e.g., purified α-mannosidase or cell lysate)
-
Substrate Buffer (e.g., sodium acetate buffer, pH 4.5)
-
Stop Reagent (e.g., 0.2 M sodium carbonate)
-
This compound (for inhibition studies)
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution to the desired concentration in an appropriate buffer.
-
Inhibitor Preparation (for IC50 determination): Prepare a serial dilution of this compound.
-
Assay Setup:
-
To appropriate wells of a 96-well plate, add 10 µL of the enzyme sample.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of DMJ for a specified time (e.g., 15 minutes) at room temperature.
-
Add 90 µL of Substrate Buffer to each well.
-
-
Reaction Initiation: Add 100 µL of the pNP-Man solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Add 50 µL of Stop Reagent to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each DMJ concentration compared to the control (no inhibitor) and plot the results to determine the IC50 value.
dot
Caption: Workflow for α-Mannosidase Inhibition Assay.
HIV-1 Antiviral Assay (p24 Antigen ELISA)
Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of an antiviral compound indicates inhibition of viral replication.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment:
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately after infection, add the different concentrations of DMJ to the respective wells. Include a "no drug" control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the kit.
-
Determine the concentration of p24 in each supernatant sample.
-
Calculate the percentage of viral inhibition for each DMJ concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the DMJ concentration to determine the EC50 value.
-
Influenza Virus Plaque Reduction Assay
Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques (localized areas of cell death) caused by influenza virus infection in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
This compound
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet) or immunostaining reagents
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[14][15][16][17]
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare dilutions of the influenza virus stock.
-
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of different concentrations of DMJ. Include a "no drug" control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of DMJ to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Alternatively, immunostaining for a viral antigen can be performed.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each DMJ concentration compared to the "no drug" control.
-
Plot the percentage of plaque reduction against the DMJ concentration to determine the EC50 value.
-
Conclusion
This compound is a powerful tool for researchers studying the intricacies of N-linked glycosylation and its impact on cellular and viral processes. Its specific inhibition of Golgi α-mannosidase I provides a means to manipulate glycan structures and investigate the consequences on protein folding, quality control, viral replication, and cellular stress responses. The detailed protocols provided in this guide offer a starting point for the quantitative assessment of its enzymatic inhibition and antiviral activities. Further research into the therapeutic potential of DMJ and its derivatives, particularly in the context of antiviral and anticancer strategies, is warranted.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of novel 1-deoxynojirimycin derivatives on HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligomannose-Type Glycan Processing in the Endoplasmic Reticulum and Its Importance in Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding the Missing Link between the Unfolded Protein Response and O-GlcNAcylation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ablinc.com [ablinc.com]
- 10. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Biochemical Landscape of 1-Deoxymannojirimycin: A Technical Guide for Researchers
An in-depth exploration of the biochemical properties, inhibitory mechanisms, and cellular consequences of 1-Deoxymannojirimycin (DMJ), a pivotal tool in glycobiology and therapeutic development.
Introduction
This compound (DMJ) is a potent and specific inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway.[1] As a mannose analogue, DMJ interferes with the trimming of mannose residues from oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference leads to the accumulation of high-mannose N-glycans, profoundly impacting protein folding, quality control, and trafficking. These effects have positioned DMJ as an invaluable research tool for dissecting the complexities of glycoprotein processing and as a promising candidate for the development of novel antiviral and anticancer therapies. This guide provides a comprehensive overview of the biochemical properties of DMJ, detailed experimental protocols for its study, and visualizations of its mechanism of action and cellular impact.
Physicochemical Properties
This compound is a polyhydroxylated piperidine alkaloid. Its structural similarity to mannose allows it to be recognized by and bind to the active site of α-mannosidases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | PubChem |
| Molecular Weight | 163.17 g/mol | PubChem |
| CAS Number | 73285-50-4 | Sigma-Aldrich |
| Solubility | Soluble in water | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
Mechanism of Action and Enzyme Specificity
DMJ primarily functions as a competitive inhibitor of class I α-1,2-mannosidases, which are responsible for the removal of specific mannose residues from the Man₉GlcNAc₂ oligosaccharide precursor during glycoprotein maturation. By binding to the active site of these enzymes, DMJ prevents the trimming process, leading to the accumulation of glycoproteins with unprocessed, high-mannose-type N-glycans.[1]
Crucially, DMJ exhibits selectivity for Golgi α-mannosidase I over ER α-mannosidase.[2] This specificity allows for the targeted disruption of the later stages of mannose trimming in the Golgi complex.
Quantitative Inhibition Data
The inhibitory potency of DMJ is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). There is some variability in the reported IC50 values in the literature, which may be attributed to different experimental conditions, enzyme sources, and substrates used.
| Enzyme | Organism/Compartment | IC50 | Ki | Reference |
| Class I α-1,2-Mannosidase | Not specified | 0.02 µM | - | Cayman Chemical[1] |
| Golgi α-Mannosidase I | Rat Liver | Low µM range | Not specified | Bischoff et al., 1984[2] |
| ER α-Mannosidase | Rat Liver | Not inhibited | Not specified | Bischoff et al., 1984[2] |
Experimental Protocols
α-Mannosidase Inhibition Assay (Spectrophotometric Method)
This protocol describes a method to determine the inhibitory activity of this compound against α-mannosidase using a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM). The release of p-nitrophenol is measured spectrophotometrically.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
This compound (DMJ)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Sodium acetate buffer (e.g., 100 mM, pH 4.5)
-
Sodium carbonate (e.g., 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of α-mannosidase in sodium acetate buffer. The final concentration in the assay will need to be optimized based on the enzyme's activity.
-
Prepare a series of dilutions of DMJ in sodium acetate buffer to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each DMJ dilution to the appropriate wells.
-
Include control wells with buffer instead of DMJ (for 100% enzyme activity) and wells with buffer and no enzyme (for background).
-
Add 20 µL of the α-mannosidase solution to all wells except the background controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of pNPM in sodium acetate buffer.
-
To initiate the reaction, add 20 µL of the pNPM solution to all wells. The final concentration of pNPM should be at or near its Km value for the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each DMJ concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the DMJ concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Impact of this compound
N-Linked Glycosylation Pathway and DMJ Inhibition
The following diagram illustrates the major steps of N-linked glycosylation in the endoplasmic reticulum and Golgi apparatus, highlighting the specific point of inhibition by this compound.
Caption: N-Linked Glycosylation Pathway and DMJ Inhibition.
Experimental Workflow for α-Mannosidase Inhibition Assay
The workflow for determining the inhibitory potential of a compound like DMJ against α-mannosidase can be visualized as follows.
References
The Impact of 1-Deoxymannojirimycin on N-linked Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-Deoxymannojirimycin (DMJ), a pivotal inhibitor of the N-linked glycosylation pathway. We will delve into its mechanism of action, provide quantitative data on its inhibitory effects, and present detailed experimental protocols for its study. Furthermore, this guide offers visualizations of the core biological pathways and experimental workflows to facilitate a comprehensive understanding of DMJ's role in glycoscience and its potential therapeutic applications.
Introduction to this compound and N-linked Glycosylation
N-linked glycosylation is a fundamental post-translational modification of proteins, crucial for their proper folding, stability, trafficking, and function. This complex process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involves the enzymatic addition and trimming of oligosaccharide chains, or glycans, to asparagine residues of nascent polypeptides.
This compound (DMJ) is a mannose analogue that acts as a potent and specific inhibitor of a key enzyme in this pathway: Golgi α-mannosidase I.[1][2] By disrupting the normal trimming of mannose residues, DMJ leads to the accumulation of high-mannose N-glycans on glycoproteins, a modification that can have profound effects on cellular processes and is a subject of intense research in virology and oncology.[3][4][5]
Mechanism of Action of this compound
DMJ primarily exerts its effect by inhibiting Golgi α-mannosidase I, an enzyme responsible for the removal of α-1,2-linked mannose residues from the Man9GlcNAc2 oligosaccharide precursor. This inhibition effectively halts the conversion of high-mannose glycans to complex and hybrid N-glycans.[1][2] Notably, DMJ shows significantly less activity against other mannosidases, such as Golgi α-mannosidase II, and does not inhibit ER α-mannosidase, highlighting its specificity.[1][6]
The accumulation of high-mannose glycoproteins due to DMJ treatment can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways, as the cell's quality control machinery recognizes the improperly processed glycans. This can ultimately lead to cell cycle arrest and apoptosis in certain cell types.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of DMJ against various α-mannosidases is a critical parameter in its application as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available in the literature.
| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Organism/System | Reference |
| Class I α-1,2-Mannosidase | This compound | 0.02 µM | - | Not specified | [1] |
| Golgi α-Mannosidase I | This compound | Low µM concentrations | - | Rat Liver | [1] |
| Golgi α-Mannosidase II | This compound | <50,000 nM | <50,000 nM | Rat | [7] |
| ER α-Mannosidase | This compound | Not inhibitory | - | Rat Liver | [6] |
| Lysosomal α-Mannosidase | This compound | Not inhibitory | - | Rat Liver | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
α-Mannosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of DMJ on α-mannosidase.
Principle: The assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man) into p-nitrophenol (pNP), which can be quantified by measuring its absorbance at 405 nm.[8]
Materials:
-
Purified or partially purified α-mannosidase
-
This compound (DMJ)
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of DMJ in the assay buffer.
-
In a 96-well plate, add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the DMJ dilutions (or buffer for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNP-Man solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each DMJ concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMJ concentration.
N-Glycan Analysis by HPLC
This protocol outlines the analysis of N-glycan profiles from glycoproteins of cells treated with DMJ.
Principle: N-glycans are enzymatically released from glycoproteins, fluorescently labeled, and then separated and quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cells cultured with and without DMJ
-
Cell lysis buffer
-
Peptide-N-Glycosidase F (PNGase F)
-
2-Aminobenzamide (2-AB) labeling kit
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells treated with and without DMJ.
-
Lyse the cells in a suitable buffer and quantify the protein concentration.
-
-
N-Glycan Release:
-
Denature the protein sample by heating.
-
Add PNGase F to the denatured protein and incubate overnight at 37°C to release the N-glycans.
-
-
Fluorescent Labeling:
-
Dry the released glycans using a vacuum centrifuge.
-
Label the dried glycans with 2-AB according to the manufacturer's instructions. This involves a reductive amination reaction.
-
-
HPLC Analysis:
-
Purify the 2-AB labeled glycans to remove excess label.
-
Reconstitute the labeled glycans in an appropriate solvent (e.g., 70% ACN).
-
Inject the sample into the HPLC system.
-
Separate the glycans using a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Data Analysis:
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of DMJ on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14][15]
Materials:
-
Cells to be tested
-
This compound (DMJ)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DMJ in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the DMJ dilutions (or medium with vehicle for the control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each DMJ concentration relative to the control.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the N-linked glycosylation pathway and a typical experimental workflow for studying the effects of DMJ.
N-linked Glycosylation Pathway and DMJ Inhibition
Caption: N-linked glycosylation pathway showing the inhibitory effect of DMJ.
Experimental Workflow: Assessing DMJ's Effect on Viral Glycoprotein Processing
References
- 1. The effect of this compound on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose Analog this compound Inhibits the Golgi-Mediated Processing of Bean Storage Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-deoxynojirimycin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
The Role of 1-Deoxymannojirimycin in Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 1-Deoxymannojirimycin (DMJ) in the induction of endoplasmic reticulum (ER) stress. DMJ, a potent inhibitor of α-1,2-mannosidase I, disrupts N-linked glycosylation, a critical process for proper protein folding within the ER. This interference leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. This document details the molecular mechanisms of DMJ-induced ER stress, the key signaling pathways involved (IRE1, PERK, and ATF6), and provides detailed experimental protocols for assessing the cellular response to DMJ. Quantitative data on the effects of related compounds on ER stress markers are presented, offering a framework for experimental design.
Introduction: The Endoplasmic Reticulum and Glycoprotein Folding
The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome, particularly secreted and transmembrane proteins. A key post-translational modification occurring in the ER is N-linked glycosylation, a process crucial for the correct conformation, stability, and function of many proteins. The fidelity of this process is monitored by the ER quality control system, which ensures that only properly folded proteins are transported to their final destinations.
Perturbations in the ER environment that disrupt protein folding lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR). The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
This compound as an Inducer of ER Stress
This compound (DMJ) is an iminosugar that acts as a specific and potent inhibitor of ER α-1,2-mannosidase I. This enzyme plays a crucial role in the trimming of mannose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting this step, DMJ disrupts the normal maturation of glycoproteins, leading to the accumulation of proteins with aberrant, high-mannose glycans. These improperly processed glycoproteins are recognized as misfolded by the ER quality control machinery, resulting in their retention within the ER and the subsequent induction of ER stress and the UPR.
Signaling Pathways Activated by this compound-Induced ER Stress
The accumulation of misfolded glycoproteins triggered by DMJ leads to the dissociation of the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78, from the luminal domains of the three UPR sensors, leading to their activation.
The IRE1 Pathway
Upon BiP dissociation, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The primary substrate for this RNase is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces a potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and lipid biosynthesis to expand the ER's capacity.
The PERK Pathway
Similar to IRE1, the dissociation of BiP allows PERK to dimerize and autophosphorylate. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of the mRNA encoding activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).
The ATF6 Pathway
Following its release from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6n), which is an active transcription factor. ATF6n moves to the nucleus and activates the transcription of genes encoding ER chaperones, including BiP itself, and components of the ERAD machinery.
Quantitative Analysis of DMJ-Induced ER Stress Markers
While comprehensive dose-response and time-course data for this compound are limited in the literature, studies on the closely related α-glucosidase inhibitor, 1-Deoxynojirimycin (DNJ), provide valuable insights into the expected quantitative effects on ER stress markers. It is important to note that the following data for DNJ should be considered as a proxy, and optimal concentrations and time points for DMJ should be determined empirically for each experimental system. One study has shown that 1 mM DMJ induces GRP78/BiP and XBP1 activation in human hepatocarcinoma 7721 cells after 8 hours of treatment.
Table 1: Dose-Dependent Effect of 1-Deoxynojirimycin (DNJ) on ER Stress Markers in Mouse Hypothalamic Neuronal GT1-7 Cells (6-hour treatment)
| Treatment | p-eIF2α (relative intensity) | ATF4 (relative intensity) | CHOP (relative intensity) | Cleaved Caspase-3 (relative intensity) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| DNJ (10 µg/mL) | ~1.2 | ~1.1 | ~1.2 | ~1.1 |
| DNJ (25 µg/mL) | ~1.5 | ~1.4 | ~1.6 | ~1.5 |
| DNJ (50 µg/mL) | ~1.8 | ~1.7 | ~2.0 | ~1.9 |
| Tunicamycin (5 µg/mL) | ~2.5 | ~2.8 | ~3.5 | ~3.0 |
Data is estimated from published Western blot images and presented as fold change relative to the vehicle control. Tunicamycin is a potent and widely used ER stress inducer.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on ER stress in cultured cells.
Induction of ER Stress with this compound
-
Cell Culture: Plate the cells of interest at an appropriate density in multi-well plates, allowing them to adhere and reach 70-80% confluency.
-
DMJ Preparation: Prepare a stock solution of this compound hydrochloride in sterile, nuclease-free water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of DMJ. Include a vehicle control (medium with the same concentration of the solvent used for the DMJ stock). For time-course experiments, add the DMJ-containing medium at different time points before harvesting all samples simultaneously.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For RNA analysis, lyse the cells directly in the culture dish using a lysis buffer compatible with RNA extraction kits.
Western Blot Analysis of ER Stress Markers
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target ER stress markers (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-ATF6) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
RT-PCR Analysis of XBP1 mRNA Splicing
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Human XBP1 Forward Primer: 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Human XBP1 Reverse Primer: 5'-CCC AAG GGG AAG GCA GTC-3'
-
-
PCR Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be larger than the spliced XBP1 product (by 26 bp).
-
Visualization and Quantification: Visualize the bands under UV light after ethidium bromide staining. The relative amounts of the spliced and unspliced forms can be quantified using densitometry.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with DMJ as described in section 5.1.
-
MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound serves as a valuable tool for studying the mechanisms of ER stress and the Unfolded Protein Response. By inhibiting a key enzyme in the N-linked glycosylation pathway, DMJ provides a specific and reproducible method for inducing the accumulation of misfolded glycoproteins and activating the three major branches of the UPR. The experimental protocols and quantitative data framework provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate cellular responses to ER stress and to explore potential therapeutic strategies targeting these pathways. Further research is warranted to delineate the precise dose-response and temporal dynamics of DMJ-induced ER stress in various cell types and disease models.
The Antiviral Activity Spectrum of 1-Deoxymannojirimycin: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxymannojirimycin (DMJ) is an iminosugar that functions as a potent inhibitor of specific host-cell enzymes involved in the N-linked glycosylation pathway of proteins. By targeting α-mannosidase I in the endoplasmic reticulum (ER), DMJ disrupts the correct folding and processing of viral envelope glycoproteins, a critical step for the assembly and infectivity of many enveloped viruses. This technical guide provides a comprehensive overview of the antiviral activity spectrum of DMJ, its mechanism of action, a compilation of its efficacy against various viruses, and detailed experimental protocols for its evaluation.
Introduction
Enveloped viruses rely heavily on the host cell's machinery for the synthesis, folding, and maturation of their surface glycoproteins. These glycoproteins are essential for viral entry, assembly, and evasion of the host immune system. The N-linked glycosylation pathway, a post-translational modification process occurring in the endoplasmic reticulum and Golgi apparatus, is a key cellular process co-opted by these viruses. This compound (DMJ), a mannose analogue, acts as an inhibitor of crucial enzymes within this pathway, presenting a broad-spectrum antiviral strategy that targets host factors rather than viral components, thereby potentially reducing the likelihood of drug resistance.
Mechanism of Action
The primary antiviral mechanism of this compound lies in its ability to inhibit α-mannosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum. This inhibition leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharides. The improper glycosylation of viral envelope proteins disrupts their correct folding, leading to their retention in the ER, degradation, and a reduction in the production of infectious viral particles.
The N-linked glycosylation pathway is a highly conserved process that begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide precursor. This precursor is then transferred to nascent polypeptide chains. A series of trimming and processing steps, involving enzymes like glucosidases and mannosidases, follows to produce mature glycoproteins. DMJ specifically interferes with the mannose trimming steps, causing a halt in the maturation of the glycan chains.
Antiviral Activity Spectrum
This compound has demonstrated antiviral activity against a range of enveloped viruses that utilize the N-linked glycosylation pathway for the maturation of their surface glycoproteins. The efficacy of DMJ can vary depending on the virus, the specific strain, the cell line used for in vitro studies, and the experimental conditions.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various enveloped viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of this compound against Human Immunodeficiency Virus Type 1 (HIV-1)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 (IIIB) | CEM | Cytopathicity | 90 - 155 | >500 | >3.2 - 5.6 | --INVALID-LINK-- |
| HIV-1 (Mutant) | CEM | Cytopathicity | 90 - 155 | Not Reported | Not Reported | --INVALID-LINK-- |
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV) | BHK | Yield Reduction | ~6.5 (for a derivative) | >500 | >77 | --INVALID-LINK-- |
Table 3: Antiviral Activity of this compound against Other Enveloped Viruses
| Virus | Cell Line | Assay Type | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Notes |
| Influenza Virus | MDCK | Not specified | Not specified | Not specified | Not specified | Inhibits processing of viral glycoproteins.[1] |
| Hepatitis B Virus (HBV) | Not specified | Not specified | Not specified | Not specified | Not specified | Activity suggested through inhibition of glycoprotein processing. |
| Hepatitis C Virus (HCV) | Not specified | Replicon Assay | Not specified | Not specified | Not specified | Activity suggested through inhibition of glycoprotein processing. |
Note: Data for some viruses are limited, and the provided values may be for DMJ derivatives. Further research is needed for a more comprehensive quantitative analysis.
Experimental Protocols
The evaluation of the antiviral activity of this compound requires standardized in vitro assays. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is the gold standard for quantifying the effect of an antiviral compound on infectious virus production.
Protocol Details:
-
Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare a series of dilutions of DMJ in a serum-free medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% methylcellulose or 0.6% agarose) containing the different concentrations of DMJ.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
Staining and Counting: Once plaques are visible, fix the cells with a solution such as 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each DMJ concentration relative to the untreated virus control. The EC50 is determined by regression analysis of the dose-response curve.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.
Protocol Details:
-
Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After viral adsorption, wash the cells and add a culture medium containing serial dilutions of DMJ.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the supernatant (and/or cell lysates) from each well.
-
Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral titer in the presence of DMJ is used to calculate the EC50 value.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its selectivity. The MTT assay is a common colorimetric method for this purpose.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of DMJ to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each DMJ concentration compared to the untreated cell control. The CC50 is determined by regression analysis.
Conclusion
This compound represents a promising class of host-targeted antiviral agents with a broad spectrum of activity against enveloped viruses. Its mechanism of action, the inhibition of N-linked glycosylation, is a well-defined and critical process for the maturation of many viral glycoproteins. While in vitro data demonstrates its potential, further research is necessary to fully elucidate its efficacy against a wider range of viruses and to optimize its therapeutic index for potential clinical applications. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the antiviral properties of DMJ and related iminosugars.
References
1-Deoxymannojirimycin in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 1-Deoxymannojirimycin (DMJ) in cancer cell line studies. DMJ is an iminosugar that acts as a potent inhibitor of specific glycosylation enzymes, making it a valuable tool for investigating the role of N-linked glycosylation in cancer biology and a potential candidate for therapeutic development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction to this compound (DMJ)
This compound is a mannose analogue that primarily functions as a specific inhibitor of Class I α-1,2-mannosidases, which are crucial enzymes in the N-glycan processing pathway within the endoplasmic reticulum (ER) and Golgi apparatus.[1] By inhibiting these enzymes, DMJ disrupts the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins. This interference with N-linked glycosylation can lead to the accumulation of misfolded proteins, inducing ER stress and triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis in cancer cells.[2] Additionally, DMJ has been shown to inhibit α-glucosidases, further impacting glycoprotein processing.[3]
Quantitative Data on DMJ Efficacy
The cytotoxic and anti-proliferative effects of DMJ have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of DMJ.
| Cell Line | Cancer Type | IC50 Value (DMJ) | Assay Duration | Reference |
| A172 | Glioblastoma | 5.3 mM | 72 hours | [4] |
| ACP02 | Gastric Adenocarcinoma | 19.3 mM | 72 hours | [4] |
| MRC5 (non-cancerous control) | Normal Lung Fibroblast | 21.8 mM | 72 hours | [4] |
| α-1,2-mannosidase (enzyme) | N/A (in vitro enzyme assay) | 0.02 µM | N/A | [1] |
Note: The IC50 values for cell viability are significantly higher than for direct enzyme inhibition, which is expected as cellular uptake, metabolism, and the complexity of downstream pathways influence the overall effect.
Core Mechanism of Action and Signaling Pathways
The primary mechanism of action for DMJ in cancer cells is the inhibition of N-linked glycosylation, which leads to ER stress and the activation of the Unfolded Protein Response (UPR). Improperly glycosylated proteins, including critical signaling molecules like Receptor Tyrosine Kinases (RTKs), are retained in the ER, leading to their reduced expression on the cell surface and subsequent disruption of downstream signaling pathways such as the Akt pathway.[5][6][7]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by DMJ in cancer cells.
Caption: DMJ-induced signaling pathway leading to apoptosis and reduced cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of DMJ on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
DMJ Treatment: Prepare serial dilutions of DMJ in culture medium. Remove the old medium from the wells and add 100 µL of the DMJ-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for quantitative analysis of apoptosis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DMJ for a specified time (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis
This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with DMJ as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by DMJ (e.g., GRP78/Bip, CHOP, cleaved caspases, p-Akt).
Detailed Protocol:
-
Protein Extraction: Treat cells with DMJ, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GRP78, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a critical research tool for elucidating the importance of N-linked glycosylation in cancer cell survival, proliferation, and signaling. Its ability to induce ER stress and the UPR provides a clear mechanism for its anti-cancer effects observed in various cell lines. The protocols and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at further understanding and potentially exploiting this pathway for therapeutic intervention. Further studies are warranted to explore the efficacy of DMJ in a wider range of cancer types and to investigate its potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of N-linked glycosylation impairs receptor tyrosine kinase processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Deoxymannojirimycin from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxymannojirimycin (1-DMJ) is a potent inhibitor of glycosidase enzymes with significant therapeutic potential in areas such as antiviral and anticancer treatments. This document provides detailed protocols for the chemical synthesis of 1-DMJ from the readily available starting material, D-fructose. The primary focus is on a high-yield, practical synthesis utilizing a key Mitsunobu reaction. Alternative synthetic strategies are also discussed and compared. This guide is intended for researchers in medicinal chemistry, drug discovery, and carbohydrate chemistry.
Introduction
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as inhibitors of various glycoprocessing enzymes by mimicking the oxocarbenium ion transition state. This compound (1-DMJ), the C-2 epimer of 1-deoxynojirimycin (1-DNJ), has demonstrated selective inhibition of α-mannosidases, making it a valuable tool for studying cellular processes and a promising candidate for drug development. For instance, 1-DMJ is known to inhibit jack bean α-mannosidase and Golgi α-mannosidase II, and it can block the conversion of high mannose to complex oligosaccharides in cells. Presented herein are detailed methodologies for the synthesis of 1-DMJ from D-fructose, offering a practical guide for its laboratory-scale preparation.
Synthetic Strategies Overview
Several synthetic routes from D-fructose to this compound have been developed. A comparative summary of the key strategies is presented below. The most efficient and practical method to date involves a Mitsunobu reaction with N,O-di-Boc-hydroxylamine, which proceeds with a high overall yield and minimal chromatographic purification[1][2][3].
Synthetic Pathway Visualization
Caption: Comparative overview of Mitsunobu-based synthetic routes to this compound from D-Fructose.
Quantitative Data Summary
The following table summarizes the overall yields and number of steps for different synthetic routes from D-fructose to this compound.
| Synthetic Route | Key Reagents/Reaction | Overall Yield (%) | Number of Steps | Reference |
| Mitsunobu with N,O-di-Boc-hydroxylamine | DIAD, PPh₃, N,O-di-Boc-NHOH | 55 | 5 | [1][2][3] |
| Mitsunobu with Azide | DIAD, PPh₃, TMSN₃ | 37 | 5 | [3] |
| Mitsunobu with Nitrosulfonamide | DIAD, PPh₃, NsNH₂ | 29 | 6 | [2][3] |
| C-6 Iodination / Reductive Amination | Not specified in abstract | 62 | Not specified | [2][3] |
| Ketonitrone Intermediate Formation | Not specified in abstract | Not specified | Not specified | [4] |
Experimental Protocols
The following protocols are based on the highest yielding and most practical synthesis of this compound from D-fructose, which utilizes a Mitsunobu reaction with N,O-di-Boc-hydroxylamine[1][2][3].
Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Synthesis of Methyl 1,3-isopropylidene-α-D-fructofuranose
This step involves the protection of D-fructose to form a key intermediate for the subsequent Mitsunobu reaction.
-
Materials:
-
D-Fructose
-
Acetone
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend D-fructose (e.g., 50 g) in a mixture of acetone and methanol.
-
Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise while stirring.
-
Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Mitsunobu Reaction with N,O-di-Boc-hydroxylamine
This is the key step for introducing the nitrogen functionality with inversion of configuration.
-
Materials:
-
Methyl 1,3-isopropylidene-α-D-fructofuranose
-
N,O-di-Boc-hydroxylamine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve methyl 1,3-isopropylidene-α-D-fructofuranose (e.g., 10 g), N,O-di-Boc-hydroxylamine, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
-
Step 3: Acidic Hydrolysis to form the Nitrone Intermediate
This step deprotects the product from the Mitsunobu reaction to form a cyclic nitrone.
-
Materials:
-
Product from Step 2
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the product from the Mitsunobu reaction in a mixture of dichloromethane and water.
-
Add trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for the specified time (monitor by TLC).
-
Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude nitrone is often used in the next step without further purification.
-
Step 4: Catalytic Hydrogenolysis to yield this compound
The final step involves the reduction of the nitrone to the target this compound.
-
Materials:
-
Nitrone intermediate from Step 3
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the crude nitrone in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 3.5 bar[2].
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
The final product can be further purified by recrystallization or ion-exchange chromatography if necessary. This catalytic hydrogenolysis step is reported to proceed quantitatively[1][5].
-
Conclusion
The synthesis of this compound from D-fructose is a valuable process for obtaining this important glycosidase inhibitor for research and drug development purposes. The presented protocol, centered around a high-yielding Mitsunobu reaction, offers a practical and efficient method for its preparation on a gram scale[1][2][3]. The detailed steps and comparative data provided in these application notes should serve as a comprehensive guide for chemists in the field.
References
Determining the Effective Concentration of Methyljasmonate (MJ) for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for determining the effective concentration of Methyljasmonate (MJ), a plant stress hormone with demonstrated anti-cancer properties, for in vitro experiments. The protocols outlined below are designed to assist researchers in establishing key parameters such as the half-maximal inhibitory concentration (IC50) and in understanding the underlying mechanisms of MJ's action. The provided information is critical for designing robust experiments in cancer research and drug development. It is presumed that the intended compound of interest is Methyljasmonate (MJ), as "Dimethyljaconine (DMJ)" is not a commonly recognized compound in the scientific literature, suggesting a possible typographical error.
Methyljasmonate has been shown to selectively induce apoptosis and inhibit proliferation in a variety of cancer cell lines while exhibiting minimal toxicity to normal cells.[1] Its multifaceted mechanism of action involves the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways, including the MAPK and apoptotic pathways.[1][2]
Data Presentation: Effective Concentrations of Methyljasmonate (IC50 Values)
The effective concentration of MJ can vary significantly depending on the cell line, treatment duration, and the specific assay used. The following table summarizes reported IC50 values for MJ in various cancer cell lines to provide a starting point for experimental design.
| Cell Line | Cancer Type | IC50 Concentration (mM) | Treatment Duration | Reference |
| 4T1 | Breast Cancer | 2.8 mM | 24 hours | [3] |
| A549 | Lung Cancer | ~1.6 mM | Not Specified | [4] |
| Calu-1 | Lung Cancer | ~1.6 mM | Not Specified | [4] |
| H157 | Lung Cancer | Not Specified | Not Specified | [4] |
| H1792 | Lung Cancer | ~1.6 mM | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 0.7 mM (as sensitizer) | Not Specified | [5] |
| MDA-MB-435 | Breast Cancer | 0.6 mM (as sensitizer) | Not Specified | [5] |
| Multiple Myeloma (various) | Multiple Myeloma | ≤ 1.5 mM | 24 hours | |
| U87-MG | Glioblastoma | 3.2 mM (for analog C-10) | 24 hours | [6] |
Experimental Protocols
To determine the effective concentration of MJ in a specific cell line, it is essential to perform dose-response experiments. The following are detailed protocols for two standard cell viability assays: the MTT assay and the Trypan Blue exclusion assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Methyljasmonate (MJ) stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MJ in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve MJ).
-
Carefully remove the medium from the wells and add 100 µL of the prepared MJ dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the MJ concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[9][10][11][12]
Materials:
-
Methyljasmonate (MJ) stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a suitable density.
-
After 24 hours of incubation, treat the cells with a range of MJ concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect the cell suspension.
-
Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 100 x g) for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining with Trypan Blue:
-
Cell Counting:
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Using a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Alternatively, use an automated cell counter for a more high-throughput analysis.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
-
Plot the percentage of viability against the MJ concentration to determine the effective concentration.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for determining the effective concentration of a compound like Methyljasmonate.
Signaling Pathways
Methyljasmonate exerts its cytotoxic effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
1. MJ-Induced Apoptosis Pathway
Methyljasmonate can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of caspases.[4]
2. MJ and MAPK Signaling Pathway
Methyljasmonate has also been shown to activate stress-activated protein kinase pathways, such as the p38 MAPK and JNK pathways, which can contribute to its anti-cancer effects.[1]
References
- 1. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perillyl alcohol and methyl jasmonate sensitize cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential of Novel Methyl Jasmonate Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: 1-Deoxymannojirimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxymannojirimycin hydrochloride (DMJ HCl) is a potent and selective inhibitor of class I α-1,2-mannosidases, crucial enzymes in the N-linked glycosylation pathway.[1][2] By blocking the trimming of mannose residues in the endoplasmic reticulum and Golgi apparatus, DMJ HCl leads to the accumulation of high-mannose glycoproteins. This interruption of normal glycoprotein processing has significant implications for various cellular processes, including protein folding, quality control, and cell signaling. Consequently, DMJ HCl is a valuable tool for studying glycoprotein metabolism and is being investigated for its therapeutic potential as an antiviral and anticancer agent.
Chemical Properties
| Property | Value |
| CAS Number | 73465-43-7 |
| Molecular Formula | C₆H₁₄ClNO₄ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
Solubility and Preparation of Stock Solutions
This compound hydrochloride exhibits good solubility in aqueous solutions and some organic solvents. It is recommended to use ultrasonication to facilitate dissolution.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[3]
| Solvent | Concentration |
| Water | 100 mg/mL (500.93 mM)[1] |
| DMSO | 50 mg/mL (250.46 mM)[1] |
| PBS (pH 7.2) | 1 mg/mL[2] |
| Methanol | 10 mg/mL |
| Ethanol | Data not available |
Protocol for Preparing a 10 mM Stock Solution in Water:
-
Weigh out 1.996 mg of this compound hydrochloride.
-
Add 1 mL of sterile, deionized water.
-
Vortex and sonicate until the solid is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
Mechanism of Action: Inhibition of N-linked Glycosylation
This compound hydrochloride acts as a competitive inhibitor of α-1,2-mannosidase I. This enzyme is responsible for the removal of specific mannose residues from the growing N-glycan chain on newly synthesized glycoproteins within the endoplasmic reticulum. Inhibition of this step halts the processing of high-mannose oligosaccharides into complex and hybrid N-glycans.
Caption: Inhibition of N-linked glycoprotein processing by this compound HCl.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound hydrochloride.
In Vitro α-Mannosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-mannosidase activity using a chromogenic substrate.
Materials:
-
Purified α-Mannosidase I
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
This compound hydrochloride
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound hydrochloride in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only as a negative control.
-
Add 20 µL of purified α-mannosidase I solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPM solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value. The reported IC₅₀ for this compound hydrochloride against α-1,2-mannosidase I is 20 µM.[1]
Caption: Workflow for an in vitro α-mannosidase inhibition assay.
Cell-Based Assay for N-Glycan Processing
This protocol describes the treatment of cells with this compound hydrochloride followed by the analysis of N-glycans to assess the inhibitor's effect on glycoprotein processing.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound hydrochloride (e.g., 1-100 µM) in fresh culture medium. Include an untreated control.
-
Incubate the cells for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
To analyze the N-glycans, treat a portion of the lysate with PNGase F to release the N-linked glycans.
-
The released glycans can be analyzed by various methods, such as fluorescent labeling followed by HPLC or by mass spectrometry.
-
Alternatively, the effect on specific glycoproteins can be analyzed by SDS-PAGE and Western blotting. An increase in the apparent molecular weight of a glycoprotein upon DMJ HCl treatment can indicate the presence of high-mannose glycans.
Applications
-
Glycobiology Research: Elucidating the role of N-linked glycosylation in protein function and cellular processes.
-
Antiviral Drug Development: Many viruses, including HIV, rely on host cell glycosylation for the proper folding and function of their envelope glycoproteins. Inhibition of this process can have antiviral effects.[1]
-
Cancer Research: Altered glycosylation is a hallmark of cancer. Studying these changes and the effects of inhibitors like DMJ HCl can provide insights into cancer progression and potential therapeutic targets.
References
Application of Deoxymannojirimycin (DMJ) in Viral Infectivity Assays
Application Note
Deoxymannojirimycin (DMJ) is a potent inhibitor of α-mannosidase I, an enzyme crucial in the N-linked glycosylation pathway of viral envelope proteins. This interference with proper glycoprotein processing provides a powerful mechanism to evaluate the dependence of various viruses on host glycosylation for infectivity. These application notes provide detailed protocols for utilizing DMJ in common viral infectivity assays, offering researchers a tool to investigate viral pathogenesis and explore novel antiviral strategies.
Introduction
Enveloped viruses rely on heavily glycosylated surface proteins for attachment, entry, and evasion of the host immune system. The proper folding and function of these glycoproteins are dependent on the host cell's endoplasmic reticulum (ER) and Golgi apparatus processing machinery. DMJ, by inhibiting α-mannosidase I, leads to the incorporation of immature, high-mannose glycans on viral envelope proteins. This alteration can result in misfolded glycoproteins, reduced virion budding, and decreased infectivity. The assays described herein—Virus Yield Reduction Assay, Plaque Reduction Assay, and Flow Cytometry-Based Infectivity Assay—are fundamental virological techniques adapted for the evaluation of DMJ's antiviral activity.
Mechanism of Action of DMJ
DMJ is an iminosugar that acts as a competitive inhibitor of ER-resident α-glucosidases and Golgi-resident α-mannosidases, particularly α(1,2)‐mannosidase I.[1] This inhibition disrupts the normal trimming of mannose residues from the N-linked oligosaccharide precursor on newly synthesized viral glycoproteins.[2] Consequently, the glycoproteins are incorrectly folded, which can impair their transport to the cell surface and their incorporation into new virions, ultimately reducing the infectivity of the progeny virus.[3]
Data Presentation
The antiviral activity of Deoxymannojirimycin (DMJ) and its derivatives has been quantified against a range of enveloped viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values obtained from various in vitro studies. These values represent the concentration of the compound required to inhibit viral replication or infectivity by 50%.
| Virus Family | Virus | Compound | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| Retroviridae | HIV-1 (GB8 isolate) | N-butyl-deoxynojirimycin (NB-DNJ) | JM cells | Not Specified | 56 | [4] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | N-nonyl-deoxynojirimycin (NN-DNJ) | Not Specified | Not Specified | Potent Inhibition | [4] |
| Flaviviridae | West Nile Virus (WNV) | N-alkyl DNJs with cyclohexyl terminal group | Not Specified | Not Specified | Potent Inhibition | [4] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | N-alkyl DNJ with cyclohexyl terminal group (Compound 6) | HepG2.2.15 | Not Specified | 30 | [4] |
| Flaviviridae | Dengue Virus (DENV) | Castanospermine (α-glucosidase inhibitor) | BHK-21 | Plaque Reduction | IC₅₀ ~6 | [3] |
| Flaviviridae | Dengue Virus (DENV) | Celgosivir (α-glucosidase inhibitor) | Huh-7 | Not Specified | IC₅₀ 85.7 | [3] |
| Retroviridae | HIV-1 (mutant strains) | Deoxymannojirimycin (DMJ) | CEM cells | Cytopathic Effect Assay | 90 - 155 | [1] |
Experimental Protocols
Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles from cells treated with DMJ.[5][6][7]
Materials:
-
Host cell line permissive to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
Deoxymannojirimycin (DMJ) stock solution
-
96-well cell culture plates
-
Sterile PBS
-
Reagents for virus titration (e.g., for plaque assay or TCID₅₀)
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of DMJ in cell culture medium. A typical concentration range to test would be from 0.1 µM to 1000 µM. Include a no-drug (virus control) and no-virus (cell control) wells.
-
Infection: When cells are confluent, remove the culture medium. Infect the cells with the virus at a multiplicity of infection (MOI) high enough to infect approximately 100% of the cells (e.g., MOI of 1-5).[5]
-
DMJ Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the prepared DMJ dilutions to the respective wells.
-
Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-72 hours, depending on the virus).
-
Harvesting Progeny Virus: After incubation, collect the cell culture supernatant, which contains the progeny virus. Cell lysates can also be prepared to release intracellular virus particles.[6]
-
Virus Titeration: Determine the titer of the harvested virus from each DMJ concentration and the virus control using a standard titration method such as a plaque assay or TCID₅₀ assay.[5]
-
Data Analysis: Calculate the percentage of virus yield reduction for each DMJ concentration compared to the virus control. The EC₅₀ value can be determined by plotting the percentage of inhibition against the log of the DMJ concentration and using non-linear regression analysis.
Plaque Reduction Assay
This assay measures the ability of DMJ to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[8][9][10]
Materials:
-
Host cell line that forms plaques
-
Complete cell culture medium
-
Virus stock of known titer
-
Deoxymannojirimycin (DMJ) stock solution
-
6-well or 24-well cell culture plates
-
Sterile PBS
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet or neutral red)[10]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of DMJ. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each DMJ dilution.[8] Incubate this mixture for 1 hour at 37°C to allow DMJ to interact with the cells prior to or during infection.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-DMJ mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of DMJ. This restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for visible plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the cell monolayer with a solution like crystal violet.[10] Plaques will appear as clear zones against a stained background of healthy cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each DMJ concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the DMJ concentration.
Flow Cytometry-Based Infectivity Assay
This high-throughput method quantifies the percentage of infected cells in a population treated with DMJ by detecting viral antigens or a reporter gene product.[11][12]
Materials:
-
Host cell line
-
Complete cell culture medium
-
Virus stock (preferably a reporter virus, e.g., expressing GFP, or a virus for which a specific antibody is available)
-
Deoxymannojirimycin (DMJ) stock solution
-
24-well or 48-well cell culture plates
-
Sterile PBS
-
Fixation and permeabilization buffers (if using intracellular antibody staining)
-
Fluorescently labeled antibody against a viral antigen
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed host cells in multi-well plates. After cell adherence, treat the cells with serial dilutions of DMJ for a few hours before infection.
-
Infection: Infect the cells with the virus at a specific MOI.
-
Incubation: Incubate the infected cells for a period sufficient to allow for viral protein expression (e.g., 24-48 hours).
-
Cell Preparation for Flow Cytometry:
-
For reporter viruses (e.g., GFP-expressing): Gently detach the cells (e.g., using trypsin or a cell scraper), wash with PBS, and fix with a suitable fixative (e.g., 2-4% paraformaldehyde).
-
For antibody staining: Detach and fix the cells as above. If staining for an intracellular antigen, permeabilize the cells with a permeabilization buffer (e.g., containing saponin or Triton X-100).
-
-
Staining (if applicable): Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for a viral antigen. Wash the cells to remove unbound antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties.
-
Data Analysis: Determine the percentage of infected cells (GFP-positive or antibody-positive) for each DMJ concentration. Calculate the percentage of inhibition of infectivity compared to the virus control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the DMJ concentration.
Mandatory Visualizations
Caption: Mechanism of DMJ action on viral glycoprotein processing.
Caption: Workflow for the Virus Yield Reduction Assay.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the Flow Cytometry-Based Infectivity Assay.
References
- 1. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impairment of SARS-CoV-2 spike glycoprotein maturation and fusion activity by nitazoxanide: an effect independent of spike variants emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Glycoprotein Processing: Application Notes and Protocols for 1-Deoxymannojirimycin (DMJ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoprotein processing is paramount in understanding various physiological and pathological processes, including viral replication, immune responses, and cancer biology. 1-Deoxymannojirimycin (DMJ) is a potent and specific inhibitor of Golgi α-1,2-mannosidase I, a key enzyme in the N-linked glycosylation pathway. By arresting the trimming of high-mannose oligosaccharides, DMJ serves as an invaluable tool for elucidating the roles of complex N-glycans in glycoprotein function and for exploring novel therapeutic strategies.
Mechanism of Action
This compound is a mannose analogue that acts as a competitive inhibitor of Golgi α-1,2-mannosidase I. This enzyme is responsible for trimming three mannose residues from the Man₉GlcNAc₂ precursor to form Man₅GlcNAc₂, a crucial step for the subsequent addition of complex sugar residues. Inhibition of this enzyme by DMJ leads to the accumulation of glycoproteins with high-mannose-type N-glycans and prevents the formation of complex and hybrid N-glycans.[1] This alteration in glycan structure allows researchers to investigate the functional significance of complex oligosaccharides on specific glycoproteins.
Applications
The ability of DMJ to specifically block the formation of complex N-glycans has led to its widespread use in several research areas:
-
Elucidating the Role of Complex N-Glycans: By comparing the function of a glycoprotein in its high-mannose form (after DMJ treatment) with its mature, complex-glycan form, researchers can determine the importance of complex glycans for its activity, stability, and cellular localization.
-
Virology Research: Many viral envelope glycoproteins are heavily glycosylated and rely on complex N-glycans for proper folding, host receptor binding, and immune evasion. DMJ has been instrumental in studying the life cycles of viruses such as influenza virus and human immunodeficiency virus (HIV) by revealing the critical role of host cell glycosylation machinery in viral infectivity.[2][3]
-
Cancer Biology: Aberrant glycosylation is a hallmark of cancer. DMJ can be used to study how changes in glycosylation patterns affect cancer cell properties like adhesion, migration, and signaling.
-
Drug Development: As a modulator of glycoprotein processing, DMJ and its derivatives are being investigated as potential therapeutic agents, particularly as antiviral and anticancer drugs.[3]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Inhibitor | IC₅₀ | Ki | Organism/System | Reference |
| Golgi α-1,2-Mannosidase I | This compound | 0.02 µM | - | General | [1] |
| Golgi α-Mannosidase I | This compound | - | low µmolar | Rat Liver | [3] |
Table 2: Effects of this compound on Glycoprotein Processing and Viral Infectivity
| Glycoprotein/Virus | Cell Line | DMJ Concentration | Observed Effect | Quantitative Change | Reference |
| Secreted Glycoproteins | Rat Hepatocytes | 1.0 mM | Accumulation of high-mannose N-glycans | 30-fold increase in Man₉GlcNAc₂ | [4] |
| Cellular Glycoproteins | Rat Hepatocytes | 1.0 mM | Accumulation of high-mannose N-glycans | 2.6-fold increase in Man₉GlcNAc₂ | [4] |
| Influenza Virus (NWS Strain) | MDCK Cells | ≥10 µg/mL | Viral glycopeptides become susceptible to Endoglycosidase H digestion, indicating a shift to high-mannose glycans. | - | |
| HIV-1 | H9/HTLV-IIIB cells | 1 mM | Inhibition of syncytium formation. | Significant reduction | [5] |
| HIV-1 | Chronically infected cell lines | - | Reduction in infectious virus yield. | Marked reduction | [3] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
Objective: To inhibit the processing of N-linked oligosaccharides on glycoproteins in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DMJ) hydrochloride (powder)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water or DMSO for stock solution preparation
Procedure:
-
Prepare DMJ Stock Solution:
-
Dissolve DMJ hydrochloride powder in sterile water or DMSO to a stock concentration of 10-100 mM.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Plate cells at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
DMJ Treatment:
-
Thaw an aliquot of the DMJ stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 1 µM to 1 mM, to be optimized for each cell line and experiment).
-
Remove the existing medium from the cells and replace it with the DMJ-containing medium.
-
Include a vehicle control (medium with the same concentration of water or DMSO used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (typically 24-72 hours) to allow for the synthesis of glycoproteins with altered glycosylation.
-
-
Harvesting:
-
After incubation, cells can be harvested for downstream analysis (e.g., protein extraction for Western blot, lysis for immunoprecipitation, or preparation for flow cytometry).
-
Protocol 2: Analysis of Glycoprotein Glycosylation by Endoglycosidase H (Endo H) Digestion and SDS-PAGE
Objective: To determine if DMJ treatment has resulted in the accumulation of high-mannose N-glycans on a target glycoprotein.
Materials:
-
Cell lysates from DMJ-treated and control cells
-
Endoglycosidase H (Endo H)
-
Glycoprotein denaturing buffer (e.g., 0.5% SDS, 1% β-mercaptoethanol)
-
Glycosidase reaction buffer (e.g., 50 mM sodium citrate, pH 5.5)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot reagents and antibodies specific to the glycoprotein of interest
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates from both control and DMJ-treated samples.
-
-
Denaturation:
-
In a microcentrifuge tube, mix equal amounts of protein (e.g., 20-50 µg) from each sample with glycoprotein denaturing buffer.
-
Heat the samples at 100°C for 10 minutes to denature the proteins.
-
-
Endo H Digestion:
-
To the denatured protein samples, add the appropriate volume of glycosidase reaction buffer and Endo H enzyme (follow the manufacturer's instructions for the amount of enzyme).
-
For each sample, prepare a parallel control reaction without Endo H.
-
Incubate the reactions at 37°C for 1-4 hours.
-
-
SDS-PAGE and Western Blotting:
-
Stop the digestion by adding SDS-PAGE sample loading buffer and heating at 100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
A shift to a lower molecular weight for the glycoprotein from DMJ-treated cells after Endo H digestion, compared to the undigested sample, indicates the presence of high-mannose glycans. The glycoprotein from control cells (with complex glycans) should be resistant to Endo H and show no significant mobility shift.
-
Protocol 3: Plaque Assay for Determining Viral Infectivity
Objective: To quantify the effect of DMJ treatment on the production of infectious virus particles.
Materials:
-
Virus stock
-
Host cell line permissive to the virus
-
DMJ
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Virus Production with DMJ:
-
Infect a producer cell line with the virus in the presence of various concentrations of DMJ (and a vehicle control).
-
Incubate for a period sufficient for virus replication (e.g., 48-72 hours).
-
Harvest the supernatant containing the progeny virus.
-
-
Plaque Assay:
-
Plate permissive host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the harvested virus supernatants.
-
Remove the medium from the host cells and infect them with the virus dilutions for 1 hour at 37°C, with gentle rocking.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Quantification:
-
Once plaques are visible, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques for each virus dilution.
-
-
Calculation of Viral Titer:
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) for each DMJ concentration and the control.
-
Compare the titers to determine the effect of DMJ on the production of infectious virus particles.
-
Mandatory Visualizations
Caption: Mechanism of this compound (DMJ) Action.
Caption: Experimental Workflow for Glycosylation Analysis.
Caption: Glycosylation Inhibition and the Unfolded Protein Response.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of novel 1-deoxynojirimycin derivatives on HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Inducing High-Mannose Structures Using 1-Deoxymannojirimycin (DMJ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxymannojirimycin (DMJ) is a potent inhibitor of α-1,2-mannosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2] N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, trafficking, and function.[3][4] The process begins in the ER with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to asparagine residues of nascent polypeptide chains. This precursor undergoes extensive trimming by various glycosidases to generate a diverse array of mature N-glycans, including high-mannose, hybrid, and complex types.
By selectively inhibiting α-1,2-mannosidase I, DMJ prevents the trimming of mannose residues from the Man9GlcNAc2 and Man8GlcNAc2 structures.[1][5] This blockade leads to the accumulation of glycoproteins decorated with high-mannose N-glycans.[1][2][6] The ability to enrich for high-mannose structures is a valuable tool in glycobiology research. It allows for the investigation of the roles of specific glycoforms in various biological processes, including viral entry, immune recognition, and protein quality control.[7][8][9] For instance, inducing high-mannose glycans has been utilized in studies related to HIV-1 to enhance the efficacy of certain antiviral agents.[1][7] Furthermore, alterations in high-mannose glycan levels have been observed in cancer progression, suggesting their potential as biomarkers and therapeutic targets.[10][11][12][13][14]
These application notes provide detailed protocols for using DMJ to induce high-mannose structures in cultured cells, along with methods for the analysis of the resulting glycan profiles.
Mechanism of Action
DMJ is a mannose analog that acts as a competitive inhibitor of class I α-1,2-mannosidases.[2][15] In the canonical N-linked glycosylation pathway, after the removal of three glucose residues, α-1,2-mannosidase I trims mannose residues from the Man9GlcNAc2 oligosaccharide. DMJ's inhibition of this step causes the accumulation of Man9GlcNAc2 and Man8GlcNAc2 structures, thereby increasing the proportion of high-mannose type glycans on cellular glycoproteins.[1][5]
References
- 1. The α(1,2)‐mannosidase I inhibitor 1‐deoxymannojirimycin potentiates the antiviral activity of carbohydrate‐binding agents against wild‐type and mutant HIV‐1 strains containing glycan deletions in gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Measuring change in glycoprotein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the protein matrix on glycan processing in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Misfolded Endoplasmic Reticulum Glycoproteins in Saccharomyces cerevisiae Is Determined by a Specific Oligosaccharide Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Clinical importance of high-mannose, fucosylated, and complex N-glycans in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical importance of high-mannose, fucosylated, and complex N-glycans in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - Clinical importance of high-mannose, fucosylated, and complex N-glycans in breast cancer metastasis [insight.jci.org]
- 14. Metastasis of cholangiocarcinoma is promoted by extended high-mannose glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Application Notes and Protocols for 1-Deoxymannojirimycin in Protein Folding and Quality Control Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxymannojirimycin (DMJ) is a potent and specific inhibitor of Golgi α1,2-mannosidase I, a key enzyme in the N-linked glycosylation pathway.[1][2] This inhibition leads to the accumulation of high-mannose oligosaccharides on glycoproteins, preventing their conversion to complex and hybrid forms.[3][4] This property makes DMJ an invaluable tool for investigating various aspects of protein folding, quality control, and trafficking within the endoplasmic reticulum (ER) and Golgi apparatus. These notes provide detailed applications and protocols for utilizing DMJ in such studies.
Mechanism of Action
N-linked glycosylation begins in the ER with the transfer of a Glc₃Man₉GlcNAc₂ oligosaccharide to nascent polypeptide chains. For proper folding, glycoproteins enter the calnexin/calreticulin cycle, which involves the binding of chaperones to monoglucosylated high-mannose glycans.[5][6][7] After successful folding, the oligosaccharide is trimmed by various mannosidases in the ER and Golgi. DMJ specifically inhibits Golgi mannosidase I, which is responsible for trimming three mannose residues from Man₉GlcNAc₂.[4][8] This blockage results in glycoproteins retaining high-mannose type glycans, making them susceptible to digestion by Endoglycosidase H (Endo H) and altering their subsequent processing and trafficking.[8][9]
Applications
-
Studying Glycoprotein Folding and the Calnexin/Calreticulin Cycle: By preventing the trimming of mannose residues, DMJ can be used to study the role of specific glycan structures in protein folding and interaction with ER chaperones like calnexin and calreticulin.
-
Investigating ER-Associated Degradation (ERAD): DMJ treatment can help elucidate the role of mannose trimming in the recognition and targeting of misfolded glycoproteins for degradation by the ERAD pathway. Inhibition of mannosidase I can impede the degradation of certain ERAD substrates.[10]
-
Elucidating Glycoprotein Trafficking: The modification of glycan structures by DMJ can affect the transport of glycoproteins through the secretory pathway, allowing researchers to study the signals that govern their movement from the ER to the Golgi and beyond.
-
Antiviral Research: As many viral envelope proteins are glycoproteins, inhibiting their proper processing with DMJ can have antiviral effects, making it a tool for studying viral replication and developing antiviral strategies.[1]
Quantitative Data Summary
The following tables summarize quantitative data regarding the use of this compound in various experimental settings.
| Parameter | Cell Line/System | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of Glycosylation | MDCK cells (Influenza virus) | ≥ 10 µg/ml | Not specified | Most viral glycopeptides became susceptible to Endo H digestion. | [3] |
| Xenopus oocytes | Not specified | Not specified | Abolished the acquisition of Endo H resistance by phytohemagglutinin. | [9] | |
| UT-1 cells | 150 µM | 15 hours | Accumulation of Man₈GlcNAc₂ on HMG-CoA reductase. | [1][4] | |
| Rat hepatocytes | 1.0 mM | Not specified | Prevented the formation of complex oligosaccharides and increased Man₉GlcNAc₂ and Man₈GlcNAc₂ on secreted glycoproteins. | [4] | |
| ER Stress Induction | Human hepatocarcinoma 7721 cells | 1 mM | 8 hours | Induced activation and up-regulation of GRP78/Bip and XBP1. | [1][11] |
| Antiviral Activity | CEM cell cultures (HIV-1) | 90 - 155 µM (EC₅₀) | 4-5 days | Efficacy against mutant HIV-1 strains. | [1] |
| CEM cell cultures (HIV-1) | 100 - 250 µM | Not specified | Potentiated the antiviral efficacy of carbohydrate-binding agents. | [1][12] | |
| Enzyme Inhibition | Golgi α1,2-mannosidase I | 20 µM (IC₅₀) | In vitro | Selective inhibition. | [1] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating adherent or suspension cells with DMJ to inhibit N-linked glycoprotein processing.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (DMJ) hydrochloride (CAS 73465-43-7)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Sterile water or PBS for stock solution preparation
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
For suspension cells, seed cells at a density recommended for the specific cell line.
-
-
DMJ Stock Solution Preparation:
-
Prepare a sterile stock solution of DMJ (e.g., 100 mM) in sterile water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
DMJ Treatment:
-
Once cells have adhered (for adherent cells) or are in the logarithmic growth phase, remove the culture medium.
-
Add fresh complete culture medium containing the desired final concentration of DMJ (typically ranging from 100 µM to 2 mM).[1]
-
Include a vehicle-treated control (medium with an equivalent volume of the solvent used for the DMJ stock solution).
-
-
Incubation:
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse.
-
-
Downstream Analysis:
-
The cell lysates are now ready for downstream applications such as SDS-PAGE, Western blotting, and Endo H digestion.
-
Protocol 2: Analysis of Glycoprotein Processing by Endoglycosidase H Digestion and Western Blotting
This protocol is used to determine if a glycoprotein has been retained in a high-mannose form, characteristic of ER residency or DMJ treatment. Endo H cleaves high-mannose and some hybrid N-linked glycans but not complex glycans found on proteins that have traversed the Golgi.[13][14]
Materials:
-
Cell lysate from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
Glycoprotein Denaturing Buffer (e.g., 10X buffer containing SDS and DTT)[16]
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting apparatus and reagents (transfer buffer, membranes, blocking buffer)
-
Primary antibody specific to the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Endo H Digestion:
-
In a microcentrifuge tube, combine 20-30 µg of protein from each sample (DMJ-treated and control).
-
Add 1 µl of 10X Glycoprotein Denaturing Buffer and adjust the volume to 10 µl with deionized water.[16]
-
Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.[16]
-
Chill the tubes on ice and briefly centrifuge to collect the condensate.
-
Create a master mix for the digestion by adding 2 µl of 10X GlycoBuffer and 1-2 µl of Endo H to the denatured protein sample. Adjust the final volume to 20 µl with water. For the undigested control, add water instead of Endo H.
-
Incubate the reactions at 37°C for 1-4 hours or overnight for complete digestion.[15]
-
-
SDS-PAGE and Western Blotting:
-
Stop the digestion by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Resolve the digested and undigested samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against the glycoprotein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
A shift in the molecular weight (a faster migrating band) of the glycoprotein after Endo H digestion indicates the presence of high-mannose glycans. In DMJ-treated cells, the glycoprotein of interest should show increased sensitivity to Endo H compared to the control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound (DMJ) Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of this compound on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose Analog this compound Inhibits the Golgi-Mediated Processing of Bean Storage Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits Golgi-mediated processing of glycoprotein in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of calnexin, calreticulin, and endoplasmic reticulum mannosidase I in apolipoprotein(a) intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endo H Protocol [worldwide.promega.com]
- 14. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
Troubleshooting & Optimization
optimizing 1-Deoxymannojirimycin incubation time for maximum inhibition
Welcome to the technical support center for 1-Deoxymannojirimycin (DMJ). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this potent alpha-mannosidase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DMJ)?
A1: this compound is an iminosugar that acts as a competitive inhibitor of class I α-mannosidases, particularly α-1,2-mannosidase I, located in the endoplasmic reticulum (ER). By mimicking the mannosyl cation transition state, DMJ effectively blocks the trimming of mannose residues from N-linked glycans on newly synthesized glycoproteins. This inhibition disrupts the normal glycoprotein processing pathway, leading to an accumulation of high-mannose type glycans.
Q2: How do I determine the optimal incubation time for DMJ in my experiment?
A2: The optimal incubation time for maximum inhibition by DMJ is highly dependent on your specific experimental system (e.g., cell-free enzyme assay, cell-based viral replication assay, or analysis of glycoprotein processing). A time-course experiment is the most effective method to determine this. You should incubate your system with a fixed concentration of DMJ over a range of time points and measure the desired inhibitory effect. The optimal time is typically where the inhibition reaches a plateau. For cell-based assays, longer incubation times (e.g., 24-72 hours) may be necessary to observe downstream effects on processes like viral replication or cell viability. For example, one study on influenza virus showed that while some inhibition of mannose incorporation was seen at 3 hours, no inhibition was observed after 48 hours, indicating that the optimal time can vary significantly based on the specific cellular process being studied[1].
Q3: What is a typical starting concentration for DMJ in cell-based assays?
A3: A common starting concentration for DMJ in cell-based assays is in the low millimolar (mM) range. However, the effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. For instance, in a study on cancer cell lines, concentrations ranging from 0.5 mM to 32 mM were used to evaluate effects on cell viability over 72 hours[2][3].
Q4: Can DMJ affect cell viability?
A4: Yes, at higher concentrations and with prolonged incubation times, DMJ can impact cell viability. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of DMJ for your specific cell line and experimental duration. This will help ensure that the observed inhibitory effects are not simply a result of general cellular toxicity. For example, one study found that in a non-cancerous fibroblast cell line, a significant decrease in viability was only observed at concentrations of 24 mM and 32 mM after 72 hours of treatment[2][3].
Q5: How does inhibition of α-mannosidase by DMJ lead to antiviral effects?
A5: Many enveloped viruses rely on the host cell's machinery for the proper folding and processing of their envelope glycoproteins. These glycoproteins are often crucial for viral entry into host cells and the assembly of new virions. By inhibiting α-mannosidase, DMJ disrupts the normal glycosylation of these viral proteins, leading to misfolded or improperly processed glycoproteins. This can impair viral infectivity and reduce the production of new, functional virus particles[4][5][6].
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | 1. Insufficient Incubation Time: The inhibitor has not had enough time to interact with the enzyme. 2. Inhibitor Concentration Too Low: The concentration of DMJ is not sufficient to effectively inhibit the target mannosidase. 3. Enzyme Concentration Too High: The amount of enzyme in the assay is too high for the given inhibitor concentration. 4. Degraded DMJ: The inhibitor may have degraded due to improper storage. | 1. Perform a Time-Course Experiment: Incubate the enzyme with DMJ for varying durations (e.g., 15, 30, 60, 120 minutes for in vitro assays; or 24, 48, 72 hours for cell-based assays) to find the optimal incubation time where inhibition is maximal and stable. 2. Perform a Dose-Response Experiment: Test a range of DMJ concentrations to determine the IC50 value for your specific system. 3. Optimize Enzyme Concentration: Reduce the amount of enzyme used in the assay to a level where its activity can be reliably measured but is more sensitive to inhibition. 4. Use Fresh DMJ: Prepare a fresh stock solution of DMJ from a reliable source. Store the stock solution as recommended by the manufacturer, typically at -20°C. |
| High background signal in enzyme assay | 1. Substrate Auto-hydrolysis: The substrate is breaking down spontaneously without enzymatic activity. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Run a Substrate Blank: Measure the absorbance or fluorescence of the substrate in the assay buffer without the enzyme. Subtract this background value from your experimental readings. 2. Prepare Fresh Reagents: Use high-purity water and check for any signs of contamination in your buffers and other assay components. |
| Inconsistent or variable results | 1. Inconsistent Incubation Times: Variation in the timing of reagent addition and measurement between wells or experiments. 2. Temperature Fluctuations: The temperature of the assay is not stable or uniform. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Use a Multichannel Pipette or Automation: This ensures consistent timing for reagent addition across all wells. For manual assays, be meticulous with your timing. 2. Use a Temperature-Controlled Environment: Employ a temperature-controlled plate reader, incubator, or water bath to maintain a constant and uniform temperature throughout the experiment. 3. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. |
| High cell toxicity observed | 1. DMJ Concentration Too High: The concentration of the inhibitor is causing cell death. 2. Prolonged Incubation Time: The extended exposure to DMJ is toxic to the cells. | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of DMJ for your cell line and experimental duration using an assay like MTT or resazurin. 2. Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that still provides significant inhibition without causing excessive cell death. |
Data Presentation
Table 1: Effect of 1-Deoxynojirimycin (as 1-Deoxynojirimycin, a related mannosidase inhibitor) on Cell Viability after 72-hour Incubation
| Cell Line | Cell Type | IC50 (mM) |
| A172 | Glioblastoma | 9.6 |
| ACP02 | Gastric Adenocarcinoma | 16.2 |
| MRC5 | Normal Lung Fibroblast | >32 |
| Data adapted from a study on 1-Deoxynojirimycin, a close analog of DMJ.[2][3] |
Table 2: Time-Dependent Effect of this compound on Influenza Virus Glycoprotein Processing
| Virus Strain | Cell Line | Incubation Time | Effect on Mannose Incorporation into Lipid-Linked Oligosaccharides |
| NWS | MDCK | 3 hours | Some inhibition at high dMM concentrations |
| NWS | MDCK | 48 hours | No inhibition observed |
| PR8 | Chick Embryo Cells | Not specified | Strong inhibition |
| PR8 | MDCK | Not specified | Less inhibition than in chick embryo cells |
| Data from a study on the effect of deoxymannojirimycin on influenza viral glycoproteins.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal DMJ Incubation Time for an In Vitro α-Mannosidase Assay
This protocol outlines the steps to determine the optimal pre-incubation time of α-mannosidase with DMJ before the addition of a chromogenic or fluorogenic substrate.
Materials:
-
Purified α-mannosidase
-
This compound (DMJ) stock solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Substrate (e.g., p-nitrophenyl-α-D-mannopyranoside)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, DMJ, and substrate in the assay buffer. The DMJ concentration should be at or near the expected IC50 value.
-
Set up the Assay Plate:
-
Control Wells: Add assay buffer and the enzyme solution.
-
Inhibitor Wells: Add the DMJ solution and the enzyme solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a series of different time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Initiate the Reaction: At the end of each pre-incubation time point, add the substrate solution to all wells to start the enzymatic reaction.
-
Incubate with Substrate: Incubate the plate for a fixed period during which the color or fluorescence develops in the linear range (e.g., 10-30 minutes).
-
Stop the Reaction: Add the stop solution to all wells.
-
Measure Absorbance/Fluorescence: Read the plate at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis:
-
Calculate the percentage of inhibition for each pre-incubation time point relative to the control wells.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Protocol 2: Cell-Based Assay for Antiviral Activity of DMJ
This protocol provides a general method for assessing the effect of DMJ incubation time on viral replication.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound (DMJ) stock solution
-
Cell culture medium
-
Method for quantifying viral replication (e.g., plaque assay, TCID50, qPCR for viral RNA, or reporter virus expression)
Procedure:
-
Cell Seeding: Seed the host cells in appropriate culture plates (e.g., 96-well plates) at a density that will result in a confluent monolayer on the day of infection.
-
DMJ Treatment and Infection:
-
Prepare serial dilutions of DMJ in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of DMJ.
-
Incubate the cells with DMJ for various time points prior to infection (e.g., 1, 6, 12, 24 hours). This is the pre-incubation period.
-
After the pre-incubation, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include a "no drug" control and a "no virus" control.
-
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours). The medium should contain the respective concentrations of DMJ throughout this period.
-
Quantify Viral Replication: At the end of the incubation period, quantify the extent of viral replication using your chosen method.
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each DMJ concentration and pre-incubation time relative to the "no drug" control.
-
Plot the percentage of inhibition against the DMJ concentration for each pre-incubation time to determine the IC50 value.
-
Compare the IC50 values across the different pre-incubation times to identify the optimal duration for maximum inhibitory effect.
-
Visualizations
Signaling Pathway: ER Stress and the Unfolded Protein Response (UPR)
Inhibition of α-mannosidase by this compound leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering a cellular stress response known as the Unfolded Protein Response (UPR).
References
- 1. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of novel 1-deoxynojirimycin derivatives on HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1-Deoxymannojirimycin insolubility in media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with 1-Deoxymannojirimycin (1-DMJ) insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: this compound hydrochloride is soluble in water, DMSO, and PBS (pH 7.2).[1][2] For cell culture experiments, sterile water or PBS are often preferred to minimize solvent-induced toxicity.
Q2: What are the reported solubility concentrations for this compound hydrochloride?
A2: The solubility can vary depending on the solvent. Please refer to the table below for a summary of reported solubility data.
Q3: How should I store my this compound hydrochloride stock solution?
A3: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: Can I heat or sonicate the solution to aid dissolution?
A4: Yes, if you observe precipitation during the preparation of the stock solution, gentle heating (e.g., to 37°C) and/or sonication can be used to help dissolve the compound.[1][3]
Troubleshooting Guide: Insolubility in Cell Culture Media
If you are observing precipitation or cloudiness after adding this compound to your cell culture media, follow these troubleshooting steps.
Problem: Precipitate forms immediately upon adding 1-DMJ stock solution to the media.
Possible Cause 1: Stock solution concentration is too high.
-
Solution: Try diluting your stock solution further before adding it to the media. It is common practice to prepare a high-concentration primary stock solution (e.g., in water or DMSO) and then make intermediate dilutions in a solvent compatible with your culture media before the final dilution into the media.
Possible Cause 2: Localized high concentration.
-
Solution: When adding the 1-DMJ stock solution to your media, ensure you are adding it dropwise while gently swirling or vortexing the media. This will help to disperse the compound quickly and prevent localized areas of high concentration that can lead to precipitation.
Possible Cause 3: Interaction with media components.
-
Solution: Cell culture media is a complex mixture of salts, amino acids, and proteins.
-
Serum Concentration: If you are using serum-supplemented media, try adding the 1-DMJ to the basal media first, mixing thoroughly, and then adding the serum.
-
Component Check: Review the composition of your specific cell culture medium for any components that might be known to interact with iminosugars or similar compounds.
-
Problem: Media becomes cloudy or a precipitate forms over time in the incubator.
Possible Cause 1: Temperature-dependent solubility.
-
Solution: The solubility of some compounds can decrease at incubator temperatures (typically 37°C). While gentle heating can aid initial dissolution, prolonged incubation at higher temperatures might cause some compounds to come out of solution. Ensure your final working concentration is well below the solubility limit at 37°C.
Possible Cause 2: Instability of the compound in the media.
-
Solution: While 1-DMJ is generally stable, the complex environment of cell culture media over time could potentially lead to degradation or complex formation.
-
Fresh Preparation: Prepare your working solution of 1-DMJ in media fresh for each experiment whenever possible.
-
pH Check: Verify the pH of your final culture medium after adding all supplements. A significant shift in pH could affect the solubility of the compound.
-
Data Presentation
| Solvent | Reported Solubility | Source |
| Water | Soluble to 50 mM | |
| Water | 10 mg/mL | [4] |
| DMSO | 10 mg/mL | [1][2] |
| PBS (pH 7.2) | 1 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride
-
Weighing: Accurately weigh out the required amount of this compound hydrochloride powder (Molecular Weight: 199.63 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 1.9963 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add a portion of the final volume of sterile, nuclease-free water (e.g., 800 µL for a final volume of 1 mL).
-
Mixing: Vortex the tube thoroughly. If the compound does not fully dissolve, you can gently warm the solution to 37°C or place it in an ultrasonic bath for a short period.[1]
-
Final Volume: Once fully dissolved, add sterile water to reach the final desired volume and mix again.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thawing: Thaw an aliquot of your 1-DMJ stock solution at room temperature.
-
Pre-warming Media: Warm the required volume of your complete cell culture medium to 37°C.
-
Dilution: To prepare a final concentration of 1 mM 1-DMJ in your media, you would typically perform a 1:10 dilution of a 10 mM stock solution. For example, add 1 mL of the 10 mM stock solution to 9 mL of your pre-warmed cell culture medium.
-
Mixing: Add the stock solution to the media dropwise while gently swirling the media to ensure rapid and even dispersion.
-
Final Use: Use the freshly prepared media for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Inhibition of N-linked glycosylation by this compound.
References
Technical Support Center: Off-Target Effects of 1-Deoxymannojirimycin (DMJ) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of 1-Deoxymannojirimycin (DMJ) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (DMJ)?
A1: The primary and well-established target of this compound (DMJ) is the Golgi α-mannosidase I, a key enzyme in the N-linked glycosylation pathway. DMJ acts as a specific inhibitor of class I α-1,2-mannosidase with a half-maximal inhibitory concentration (IC50) of approximately 20 µM[1]. This inhibition leads to the accumulation of high-mannose N-glycans on glycoproteins.
Q2: What are the known off-target effects of DMJ?
A2: While DMJ is highly selective for Golgi α-mannosidase I at low micromolar concentrations, potential off-target effects have been observed, particularly at higher concentrations. These include:
-
Inhibition of Mannosidase II: Higher concentrations of DMJ can also inhibit Golgi mannosidase II, another key enzyme in the N-glycan processing pathway.
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with DMJ has been shown to induce ER stress in certain cell types, such as human hepatocarcinoma 7721 cells. This can lead to the activation of the Unfolded Protein Response (UPR) and, in some cases, apoptosis[1].
-
Cytotoxicity: While specific IC50 values for DMJ-induced cytotoxicity are not widely reported, a related compound, 1-Deoxynojirimycin (DNJ), has demonstrated cytotoxicity in various cancer and normal cell lines at millimolar concentrations. It is crucial to determine the cytotoxic concentration of DMJ for your specific cell line.
-
Inhibition of Mannose Uptake: In differentiated human colon cancer cells (HT-29), DMJ has been observed to inhibit D-[2-3H]mannose uptake in a dose-dependent and reversible manner[2].
Q3: I am observing unexpected cellular phenotypes after DMJ treatment. What could be the cause?
A3: Unexpected phenotypes following DMJ treatment could be due to its on-target effect of altering N-glycosylation, which can impact a wide range of cellular processes including protein folding, trafficking, and cell signaling. However, it is also important to consider the possibility of off-target effects. We recommend the following troubleshooting steps:
-
Confirm On-Target Effect: First, verify that DMJ is inhibiting N-glycan processing in your experimental system as expected. This can be done by analyzing changes in glycoprotein mobility by SDS-PAGE/Western blot or by direct analysis of N-glycan profiles.
-
Assess Cell Viability: Perform a dose-response experiment to determine the cytotoxic concentration of DMJ in your cell line. Unexpected phenotypes may be a result of general cellular toxicity.
-
Investigate ER Stress: If you suspect ER stress, you can analyze the expression and activation of key UPR markers such as PERK, IRE1α, and ATF6.
-
Consider Off-Target Enzyme Inhibition: If using high concentrations of DMJ, consider the possibility of mannosidase II inhibition.
Troubleshooting Guides
Problem 1: No observable effect on my glycoprotein of interest after DMJ treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient DMJ concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of DMJ treatment for your specific cell line and glycoprotein. |
| Glycoprotein is not processed through the classical N-linked glycosylation pathway. | Confirm that your protein of interest is indeed a glycoprotein that undergoes N-linked glycosylation. |
| DMJ stock solution has degraded. | Prepare a fresh stock solution of DMJ. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. |
| Cell line is resistant to DMJ. | While uncommon, some cell lines may exhibit resistance. Consider using a different glycosylation inhibitor to confirm the role of N-glycans. |
Problem 2: Unexpected changes in cell morphology or viability after DMJ treatment.
| Possible Cause | Troubleshooting Step |
| DMJ concentration is cytotoxic. | Determine the IC50 for cytotoxicity of DMJ in your cell line using an MTT or similar viability assay. Use concentrations well below the cytotoxic range for your experiments. |
| Induction of ER stress and apoptosis. | Assess for markers of ER stress (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1, cleavage of ATF6) and apoptosis (e.g., caspase activation, PARP cleavage) by Western blot or other relevant assays. |
| Off-target inhibition of other cellular processes. | Review the literature for other known off-target effects of DMJ that might be relevant to your experimental system. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound (DMJ) on Target and Off-Target Enzymes
| Enzyme | IC50 | Organism/System | Reference |
| α-1,2-Mannosidase I | 20 µM | Not specified | [1] |
| Mannosidase II | Higher concentrations required | Not specified | Implied |
Table 2: Cytotoxicity (IC50) of 1-Deoxynojirimycin (DNJ) in Various Cell Lines
Note: This data is for the related compound 1-Deoxynojirimycin (DNJ) and should be used as a general reference. It is highly recommended to determine the specific cytotoxicity of DMJ for your cell line.
| Cell Line | Cell Type | IC50 (mM) | Reference |
| MRC5 | Normal lung fibroblast | 21.8 | [3][4] |
| ACP02 | Gastric adenocarcinoma | 19.3 | [3][4] |
| A172 | Glioblastoma | 5.3 | [3][4] |
Experimental Protocols
Protocol 1: Assessment of N-Glycan Processing Inhibition by Western Blot
This protocol allows for the visualization of changes in glycoprotein molecular weight, which is indicative of altered N-glycan processing.
Materials:
-
Cells of interest
-
This compound (DMJ)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of DMJ (e.g., 0, 1, 10, 50, 100 µM) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the apparent molecular weight of the glycoprotein upon DMJ treatment indicates the accumulation of high-mannose N-glycans.
Protocol 2: Assessment of ER Stress Induction by Western Blot
This protocol is designed to detect the activation of the three main branches of the Unfolded Protein Response (UPR).
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies against:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
ATF6 (full-length and cleaved forms)
-
β-actin or other loading control
-
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 1. A positive control for ER stress, such as tunicamycin or thapsigargin, should be included.
-
Protein Quantification, SDS-PAGE, and Western Blotting: Follow steps 3-5 from Protocol 1.
-
Immunoblotting:
-
Probe separate membranes or strip and re-probe a single membrane with antibodies against the phosphorylated and total forms of PERK and IRE1α, as well as ATF6.
-
Use an antibody against a loading control to ensure equal protein loading.
-
-
Detection and Analysis: An increase in the ratio of phosphorylated to total PERK and IRE1α, and the appearance of the cleaved form of ATF6, indicates the induction of ER stress.
Protocol 3: Analysis of N-Glycan Profiles by HPLC
This protocol provides a general workflow for the analysis of N-glycans released from glycoproteins in DMJ-treated cells. Specific details may need to be optimized based on the available equipment and expertise.
Materials:
-
DMJ-treated and control cell pellets
-
Glycoprotein extraction and purification reagents
-
PNGase F (Peptide-N-Glycosidase F)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Reagents for solid-phase extraction (SPE) cleanup
-
HPLC system with a fluorescence detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Acetonitrile and ammonium formate buffers
Procedure:
-
Glycoprotein Extraction: Extract total glycoproteins from cell pellets.
-
N-Glycan Release: Denature the glycoproteins and release the N-glycans by incubating with PNGase F.
-
Fluorescent Labeling: Label the released N-glycans with a fluorescent tag such as 2-AB.
-
Purification: Remove excess labeling reagent and other contaminants using SPE.
-
HPLC Analysis:
-
Inject the purified, labeled N-glycans onto a HILIC column.
-
Separate the glycans using a gradient of acetonitrile and ammonium formate buffer.
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Data Analysis: Compare the chromatograms of DMJ-treated and control samples. An accumulation of earlier-eluting peaks (corresponding to high-mannose structures) in the DMJ-treated samples confirms the inhibitory effect of DMJ.
Visualizations
Caption: N-Linked Glycosylation Pathway and the Site of DMJ Inhibition.
Caption: Induction of ER Stress and the UPR by High Concentrations of DMJ.
Caption: Troubleshooting Workflow for Unexpected Results with DMJ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual effect of this compound on the mannose uptake and on the N-glycan processing of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
Technical Support Center: Confirming 1-Deoxymannojirimycin (DMJ) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of 1-Deoxymannojirimycin (DMJ) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMJ) and what is its primary mechanism of action?
A1: this compound (DMJ) is an iminosugar that acts as a potent and selective inhibitor of class I α-1,2-mannosidases.[1][2][3] These enzymes are critical in the early stages of the N-linked glycoprotein processing pathway within the endoplasmic reticulum and Golgi apparatus.[2] By inhibiting α-1,2-mannosidase I, DMJ prevents the trimming of mannose residues from high-mannose oligosaccharide precursors, leading to an accumulation of glycoproteins with high-mannose N-glycans and a decrease in complex and hybrid N-glycans.[1][2][4][5]
Q2: What are the primary applications of DMJ in research?
A2: DMJ is widely used in studies related to glycoprotein processing and the role of N-glycans in various biological processes.[2][4][5] It is also utilized as a tool to investigate the development of antiviral and anticancer therapies due to its ability to alter cell surface carbohydrate structures.[2][4][5] Additionally, DMJ has been shown to have antiviral activity against HIV-1 strains.[1]
Q3: How can I confirm that my DMJ is active?
A3: The activity of DMJ can be confirmed through a combination of in vitro and cellular assays.
-
In Vitro Assays: Directly measure the inhibition of α-mannosidase activity using a purified enzyme and a synthetic substrate. Colorimetric or fluorometric assays are commonly used.
-
Cellular Assays: Assess the downstream effects of DMJ on glycoprotein processing within cells. This can be done by analyzing changes in N-glycan structures on specific glycoproteins or by observing alterations in cell surface lectin binding.
Q4: What is a typical effective concentration for DMJ in cell culture experiments?
A4: The effective concentration of DMJ can vary depending on the cell type and the duration of the experiment. However, concentrations in the range of 100 µM to 2 mM have been reported to be effective in various cell lines.[1] For example, 2 mM DMJ has been shown to completely inhibit α-mannosidase I activity in HT-29 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
In Vitro α-Mannosidase Activity Assay
Problem: No or low inhibition of α-mannosidase activity observed with DMJ.
| Possible Cause | Troubleshooting Step |
| Degraded DMJ | Ensure DMJ has been stored properly (desiccated at room temperature or as recommended by the supplier). Prepare fresh solutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay are optimal for α-mannosidase activity (typically pH 4.5 and 25°C).[6] |
| Inactive Enzyme | Use a fresh aliquot of α-mannosidase. Confirm the activity of the enzyme with a known inhibitor, such as swainsonine, if available.[7] |
| Substrate Concentration Too High | If the substrate concentration is significantly higher than the Km, it may be difficult to observe competitive inhibition. Try reducing the substrate concentration. |
| Incorrect Wavelength Reading | Ensure the spectrophotometer is set to the correct wavelength for the chosen substrate (e.g., 405 nm for p-nitrophenyl-α-D-mannopyranoside).[6][8] |
Cellular Assays for DMJ Activity
Problem: No observable change in glycoprotein processing or lectin binding after DMJ treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient DMJ Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Concentrations up to 2 mM and incubation times of 24-48 hours may be necessary.[1] |
| Cell Line Insensitivity | Some cell lines may have lower rates of glycoprotein synthesis or different sensitivities to mannosidase inhibition. Consider using a different cell line known to be responsive to DMJ. |
| Ineffective Detection Method | Ensure your lectin or antibody for detecting high-mannose glycans is specific and used at the correct concentration. Concanavalin A (Con A) is a common lectin used to detect increased high-mannose structures.[4][5] |
| Cell Viability Issues | High concentrations of DMJ may be toxic to some cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity. |
| DMJ Not Entering the Cells | While generally cell-permeable, issues with cellular uptake could be a factor. Ensure the cell culture medium does not contain components that might interfere with DMJ uptake. |
Experimental Protocols
Protocol 1: In Vitro Colorimetric α-Mannosidase Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the inhibition of α-mannosidase by DMJ.[6][8]
Materials:
-
α-Mannosidase enzyme (from jack bean or other sources)
-
DMJ solution of known concentration
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 4.5)
-
Stop Reagent (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dissolve DMJ and pNPM in Assay Buffer to the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of different concentrations of DMJ solution (and a vehicle control) to wells. Add 10 µL of α-mannosidase solution to each well.
-
Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 80 µL of the pNPM solution to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 100 µL of Stop Reagent to each well to stop the reaction. The stop reagent will also cause a color change in the wells where p-nitrophenol has been produced.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each DMJ concentration compared to the vehicle control. Determine the IC50 value of DMJ.
Quantitative Data Summary:
| Parameter | Value | Reference |
| DMJ IC50 for α-1,2-mannosidase I | 20 µM | [1] |
| Assay Wavelength | 405 nm | [6][8] |
| Assay pH | 4.5 | [6] |
| Assay Temperature | 25°C | [6] |
Protocol 2: Cellular Assay for DMJ Activity using Lectin Staining
This protocol describes how to assess the effect of DMJ on the cell surface expression of high-mannose glycans using flow cytometry.
Materials:
-
Cells in culture
-
DMJ solution
-
Fluorescently labeled Concanavalin A (Con A) lectin (e.g., FITC-Con A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of DMJ (e.g., 0, 100 µM, 500 µM, 1 mM, 2 mM) for 24-48 hours.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Lectin Staining: Resuspend the cells in PBS containing the fluorescently labeled Con A at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells with the lectin for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound lectin.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of DMJ-treated cells to the untreated control cells. An increase in fluorescence indicates an increase in high-mannose glycans on the cell surface, confirming DMJ activity.
Visualizations
Caption: Mechanism of action of this compound (DMJ).
Caption: In Vitro α-Mannosidase activity assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. 1-甘露糖野尻霉素 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-甘露糖野尻霉素 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
Technical Support Center: Minimizing 1-Deoxymannojirimycin (DMJ) Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 1-Deoxymannojirimycin (DMJ) in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DMJ) cytotoxicity?
A1: The primary mechanism of DMJ-induced cytotoxicity is the induction of Endoplasmic Reticulum (ER) stress. DMJ is an inhibitor of α-mannosidase I, an enzyme crucial for the proper folding and processing of N-linked glycoproteins in the ER. Inhibition of this enzyme leads to an accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR).[1] Prolonged activation of the UPR can lead to apoptosis (programmed cell death), primarily through the activation of caspase-12, which is specifically involved in ER stress-mediated apoptosis.[1]
Q2: Is DMJ expected to be cytotoxic to all cell lines?
A2: The cytotoxic effects of DMJ can vary significantly depending on the cell line. Some studies have shown that DMJ exhibits selective cytotoxicity, being more toxic to certain cancer cell lines, such as glioblastoma, compared to normal fibroblast cell lines.[2][3] This selectivity is a crucial aspect to consider when designing experiments. It is essential to perform a dose-response study on your specific cell line to determine its sensitivity to DMJ.
Q3: What are typical cytotoxic concentrations of DMJ?
A3: Cytotoxic concentrations of DMJ are highly dependent on the cell line and the duration of exposure. For example, in A172 glioblastoma cells, a significant reduction in viability is observed at concentrations from 6 mM to 32 mM after 72 hours of treatment, with an IC50 of 5.3 mM. In contrast, for the non-neoplastic MRC5 fibroblast cell line, no significant reduction in viability was seen at concentrations up to 18 mM.[2][3] It is recommended to start with a wide range of concentrations (e.g., from low micromolar to millimolar) to determine the optimal non-toxic or minimally toxic concentration for your long-term studies.
Q4: How can I monitor for cytotoxicity during a long-term experiment?
A4: For long-term studies, it is crucial to monitor cell viability and morphology at regular intervals. This can be done through:
-
Microscopic Examination: Regularly observe cells for morphological changes associated with stress or death, such as cell shrinkage, rounding, detachment, or the appearance of apoptotic bodies.
-
Viability Assays: Perform periodic cell viability assays (e.g., MTT, MTS, or PrestoBlue™) on parallel cultures or a subset of your experimental cells.
-
Apoptosis Assays: For more detailed analysis, you can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Q5: Can cells develop resistance to DMJ over time?
A5: While specific studies on the development of resistance to DMJ are limited, it is a possibility in long-term cultures, particularly in cancer cell lines. Cells can adapt to drug-induced stress through various mechanisms. If you observe a decrease in the cytotoxic effect of DMJ over time, it may be indicative of cellular adaptation. Monitoring key markers of ER stress and apoptosis can help in assessing any changes in cellular response.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at the Desired Experimental Concentration
| Potential Cause | Suggested Solution |
| High Sensitivity of the Cell Line: The chosen cell line may be inherently sensitive to DMJ-induced ER stress. | 1. Optimize Concentration: Perform a detailed dose-response curve to identify the highest possible concentration with minimal impact on cell viability over your desired time course. 2. Gradual Adaptation: Gradually increase the concentration of DMJ in the culture medium over several days to allow the cells to adapt. |
| Cumulative Toxicity: Even at a low concentration, continuous exposure to DMJ can lead to a build-up of toxic effects. | 1. Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the cells are treated with DMJ for a specific period, followed by a recovery period in a drug-free medium. 2. Reduce Exposure Time: If experimentally feasible, shorten the overall duration of the experiment. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve DMJ, the solvent itself might be contributing to cytotoxicity. | 1. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for DMSO). 2. Run Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent but without DMJ) to differentiate between solvent- and drug-induced cytotoxicity. |
Issue 2: Inconsistent or Unreliable Cytotoxicity Results
| Potential Cause | Suggested Solution |
| Variability in Cell Seeding Density: Inconsistent starting cell numbers can lead to variable results in viability assays. | 1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well or flask. Use a cell counter and a viability stain (e.g., trypan blue) before seeding. |
| Fluctuations in Incubation Times: Inconsistent exposure times to DMJ or assay reagents can affect the outcome. | 1. Precise Timing: Use a timer to ensure consistent incubation periods for all experimental and control groups. |
| Compound Instability: DMJ may degrade in the culture medium over time, leading to reduced efficacy and inconsistent results. | 1. Fresh Media Changes: For long-term experiments, perform regular media changes with freshly prepared DMJ-containing medium. The frequency will depend on the stability of DMJ in your specific culture conditions. |
Issue 3: Difficulty in Determining the Mechanism of Cell Death
| Potential Cause | Suggested Solution |
| Single-Endpoint Assay: Using only one type of viability assay may not provide a complete picture of the cell death mechanism. | 1. Multi-Parametric Approach: Use a combination of assays to assess different aspects of cell health. For example, combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH release) and an apoptosis-specific assay (e.g., Annexin V/PI staining or caspase activity assay). |
| ER Stress Not Confirmed: Assuming ER stress is the cause without direct measurement. | 1. Measure ER Stress Markers: Perform Western blot analysis for key ER stress markers like GRP78 (BiP) and CHOP (GADD153). An upregulation of these proteins confirms the induction of the UPR. |
Data Presentation
Table 1: Comparative IC50 Values of this compound (DMJ) in Various Cell Lines
| Cell Line | Cell Type | Exposure Time (hours) | Assay Method | IC50 (mM) | Reference |
| A172 | Glioblastoma (Cancer) | 72 | MTT | 5.3 | [3] |
| ACP02 | Gastric Adenocarcinoma (Cancer) | 72 | MTT | 19.3 | [3] |
| MRC5 | Normal Lung Fibroblast | 72 | MTT | 21.8 | [3] |
| HT-29 | Human Colon Cancer | Not Specified | Not Specified | > 1.0 | [4] |
| Hepatocarcinoma 7721 | Human Liver Cancer | 48 | MTT | Not specified, apoptosis observed at 1mM | [1] |
Note: IC50 values can vary based on the specific experimental conditions, including the cell passage number, medium composition, and the specific lot of the compound.
Experimental Protocols
Long-Term Cell Viability Monitoring using MTT Assay
This protocol is adapted for monitoring the cumulative cytotoxic effects of DMJ over an extended period.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (DMJ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into multiple 96-well plates at a density that allows for logarithmic growth over the planned time course without reaching over-confluency.
-
DMJ Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing a range of DMJ concentrations. Include a vehicle control (solvent only) and an untreated control.
-
Long-Term Incubation: Incubate the plates for the desired duration (e.g., 1, 3, 5, 7 days). For very long-term studies, you may need to subculture the cells and re-expose them to DMJ. In such cases, perform the MTT assay on a subset of plates at each time point before subculturing.
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to observe the dose- and time-dependent effects of DMJ.
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with DMJ for the desired time
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
This protocol is for confirming the induction of the Unfolded Protein Response.
Materials:
-
Cells treated with DMJ
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of GRP78 and CHOP.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced ER stress and apoptosis.
Caption: Experimental workflow for assessing DMJ cytotoxicity in long-term studies.
References
- 1. This compound, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
inconsistent results with 1-Deoxymannojirimycin batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed with different batches of 1-Deoxymannojirimycin (DMJ). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMJ) and what is its primary mechanism of action?
A1: this compound (DMJ) is an iminosugar and a potent inhibitor of α-mannosidase I, an enzyme crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus.[1] By inhibiting this enzyme, DMJ blocks the trimming of mannose residues from oligosaccharide chains on newly synthesized glycoproteins, leading to an accumulation of high-mannose N-glycans.[2][3] This interference with the normal glycosylation pathway can induce ER stress and the unfolded protein response (UPR).[4][5][6][7]
Q2: We are observing variable potency between different batches of DMJ in our cell-based assays. What could be the cause?
A2: Batch-to-batch variability in the potency of chemical compounds is a common issue in research. For DMJ, this can stem from several factors:
-
Purity: The percentage of the active compound may differ between batches. Impurities can interfere with the assay or have off-target effects.
-
Solubility: Differences in the physical properties of the powder (e.g., crystallinity) between batches can affect how well it dissolves, leading to inaccurate final concentrations.
-
Stability: Improper storage or handling can lead to degradation of the compound. DMJ is typically stored at -20°C for long-term use.[3]
-
Counter-ion Content: If using a salt form (e.g., hydrochloride), variations in the salt content can affect the molecular weight used for concentration calculations.
Q3: How can we validate a new batch of DMJ before starting our experiments?
A3: It is highly recommended to perform quality control (QC) checks on each new batch of DMJ. This can include:
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry) to confirm the purity and concentration of your stock solution.[8][9]
-
In Vitro Activity Assay: Perform a functional assay to confirm the biological activity. A simple and effective method is an in vitro α-mannosidase inhibition assay.[10][11] By comparing the IC50 value of the new batch to a previously validated batch or a literature standard, you can confirm its potency.
Q4: Our results show inconsistent levels of ER stress induction with different DMJ batches. How can we troubleshoot this?
A4: Inconsistent ER stress induction can be directly linked to the variable potency of DMJ batches. After validating the purity and activity of your DMJ batch (as described in Q3), consider the following experimental parameters:
-
Cell Health and Density: Ensure that cells are healthy, within a consistent passage number range, and plated at the same density for each experiment.[12][13]
-
Treatment Duration and Concentration: Optimize and strictly control the concentration of DMJ and the duration of treatment.
-
Assay Controls: Include positive (e.g., tunicamycin or thapsigargin) and negative (vehicle control) controls for ER stress induction in every experiment to benchmark the response.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Glycoprotein Processing
Symptoms:
-
Variable levels of high-mannose glycans on target proteins between experiments using different DMJ batches.
-
Inconsistent results in downstream assays that depend on altered glycosylation (e.g., viral infectivity, cell signaling).[14][15][16]
Troubleshooting Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sochob.cl [sochob.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms [agris.fao.org]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. m.youtube.com [m.youtube.com]
- 14. journals.asm.org [journals.asm.org]
- 15. The α(1,2)‐mannosidase I inhibitor 1‐deoxymannojirimycin potentiates the antiviral activity of carbohydrate‐binding agents against wild‐type and mutant HIV‐1 strains containing glycan deletions in gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to 1-Deoxymannojirimycin
Disclaimer: Scientific literature detailing specific mechanisms of acquired cellular resistance to 1-Deoxymannojirimycin (DMJ) is limited. This guide is based on the known mechanism of action of DMJ, established principles of drug resistance, and potential resistance scenarios. The troubleshooting steps and FAQs are intended to provide a framework for investigating unexpected results and a lack of cellular response to DMJ.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound.
| Problem | Possible Cause | Recommended Action |
| No observable effect of DMJ on N-glycan profile (i.e., no accumulation of high-mannose glycans) | 1. Inactive DMJ compound: The compound may have degraded due to improper storage. 2. Insufficient DMJ concentration: The concentration used may be too low for the specific cell line. 3. Cell line insensitivity: The cell line may have a naturally high tolerance or an unrecognized resistance mechanism. 4. Inefficient cellular uptake: DMJ may not be efficiently entering the cells. | 1. Verify compound activity: Test the DMJ on a sensitive control cell line. Ensure storage at 2-8°C. 2. Perform a dose-response experiment: Titrate DMJ across a range of concentrations (e.g., 1 µM to 5 mM) to determine the optimal effective concentration. 3. Assess target enzyme activity: Perform an in vitro α-mannosidase I activity assay with and without DMJ using cell lysates. 4. Measure intracellular DMJ concentration: While technically challenging, this can definitively assess uptake. |
| Cells show a decreased response to DMJ over time (acquired resistance) | 1. Mutation or overexpression of α-mannosidase I: Alterations in the target enzyme could reduce DMJ binding affinity or increase target abundance. 2. Upregulation of alternative N-glycan processing pathways: Cells may compensate for the blocked pathway. 3. Enhanced ER stress response and Unfolded Protein Response (UPR): Chronic activation of the UPR may lead to adaptation and survival. 4. Increased drug efflux: Overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) could pump DMJ out of the cell. | 1. Sequence the gene for α-mannosidase I (MAN1A1, MAN1A2, MAN1B1, MAN1C1): Look for mutations in the catalytic domain. Quantify mRNA and protein levels of α-mannosidase I via qPCR and Western blot. 2. Detailed N-glycan analysis: Use techniques like HPLC or mass spectrometry to characterize the full N-glycan profile of resistant cells. 3. Analyze UPR markers: Perform Western blot analysis for key UPR proteins (e.g., GRP78/BiP, IRE1α, PERK, ATF6) under basal and DMJ-treated conditions. 4. Assess MDR1 expression and function: Quantify MDR1 mRNA and protein levels. Use a functional efflux assay (e.g., with a fluorescent MDR1 substrate like rhodamine 123) with and without a known MDR1 inhibitor. |
| Increased cell death observed at standard DMJ concentrations | 1. High cellular sensitivity: The cell line may be particularly sensitive to ER stress induced by DMJ. 2. Off-target effects: At high concentrations, DMJ may have unintended cellular effects. | 1. Lower the DMJ concentration: Perform a viability assay (e.g., MTT or trypan blue exclusion) at various DMJ concentrations. 2. Confirm ER stress-induced apoptosis: Perform assays for apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) in conjunction with UPR markers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of α-mannosidase I, an enzyme located in the endoplasmic reticulum and Golgi apparatus.[1] This enzyme is critical for the trimming of mannose residues from high-mannose N-glycans, a key step in the maturation of N-linked glycoproteins to complex and hybrid types.[2] Inhibition of α-mannosidase I leads to the accumulation of high-mannose N-glycans on cellular glycoproteins.[3][4]
Q2: What are the expected cellular effects of DMJ treatment?
A2: The primary effect is a shift in the N-glycan profile from predominantly complex and hybrid types to high-mannose types.[3] This can be observed by an increased binding of lectins that recognize high-mannose structures, such as Concanavalin A (Con A).[1] A secondary effect can be the induction of the Unfolded Protein Response (UPR) due to the accumulation of glycoproteins with unprocessed N-glycans in the ER, leading to ER stress.[4]
Q3: My cells seem to be resistant to DMJ. What are the potential mechanisms?
A3: While specific literature on acquired resistance to DMJ is scarce, several mechanisms can be hypothesized based on general principles of drug resistance:
-
Target Modification: Mutations in the gene encoding α-mannosidase I that reduce the binding affinity of DMJ.
-
Target Overexpression: Increased expression of α-mannosidase I, requiring higher concentrations of DMJ for effective inhibition.
-
Altered Glycan Pathways: Upregulation of alternative pathways for N-glycan processing or salvage that bypass the α-mannosidase I step.
-
Enhanced Stress Response: Constitutive activation or enhanced inducibility of the UPR, allowing cells to better cope with the ER stress induced by DMJ.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which could potentially recognize and export DMJ from the cell.
Q4: How can I confirm that DMJ is inhibiting α-mannosidase I in my cells?
A4: You can assess the N-glycan profile of total cellular glycoproteins. After treating cells with DMJ, extract glycoproteins and analyze their N-glycans using methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. A successful inhibition will show a significant increase in Man9GlcNAc2 and Man8GlcNAc2 structures and a corresponding decrease in complex N-glycans.[3] Alternatively, you can use lectin blotting with Concanavalin A (Con A), which preferentially binds to high-mannose glycans; an increase in Con A binding would indicate successful inhibition.[1]
Q5: Can DMJ induce apoptosis?
A5: Yes, by inhibiting N-glycan processing, DMJ can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, causing ER stress.[4] Prolonged or severe ER stress can trigger the Unfolded Protein Response (UPR), which, if unable to restore homeostasis, can activate apoptotic pathways.[5]
Data Presentation
Table 1: Expected Effects of this compound on N-Glycan Profiles
| N-Glycan Type | Expected Abundance in Untreated Cells | Expected Abundance in DMJ-Treated Cells | Rationale |
| High-Mannose (Man9GlcNAc2, Man8GlcNAc2) | Low to moderate | High | Inhibition of α-mannosidase I prevents the trimming of mannose residues. |
| Complex N-Glycans | High | Low to absent | The precursor high-mannose glycans are not processed to complex forms.[3] |
| Hybrid N-Glycans | Moderate | Low to absent | The formation of hybrid glycans also requires initial mannose trimming. |
Table 2: Investigating Potential Mechanisms of DMJ Resistance
| Hypothesized Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| Target Enzyme Mutation | Sequencing of MAN1A1, MAN1A2, MAN1B1, MAN1C1 genes | Identification of mutations in the catalytic or binding sites. |
| Target Enzyme Overexpression | qPCR and Western blot for α-mannosidase I | Increased mRNA and protein levels compared to sensitive cells. |
| Enhanced UPR | Western blot for GRP78/BiP, p-IRE1α, ATF6 under basal conditions | Higher basal levels of UPR markers. |
| Increased Drug Efflux | qPCR and Western blot for MDR1; Rhodamine 123 efflux assay | Increased MDR1 expression and enhanced efflux of fluorescent substrate. |
Experimental Protocols
Protocol 1: Analysis of N-Glycan Profiles by HPLC
-
Glycoprotein Extraction: Lyse cells in a suitable buffer and precipitate total protein using cold acetone.
-
N-Glycan Release: Resuspend the protein pellet and treat with PNGase F overnight at 37°C to release N-linked glycans.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) by reductive amination.
-
Purification of Labeled Glycans: Remove excess label using a cleanup cartridge.
-
HPLC Analysis: Separate the labeled glycans using a hydrophilic interaction liquid chromatography (HILIC) column on an HPLC system with a fluorescence detector.
-
Data Analysis: Compare the chromatograms of DMJ-treated and untreated samples. Identify peaks corresponding to high-mannose structures based on retention times of known standards.
Protocol 2: Western Blot for UPR Markers
-
Cell Lysis: Treat cells with DMJ for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against UPR markers (e.g., GRP78/BiP, IRE1α, p-IRE1α, PERK, p-PERK, ATF6).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: N-Glycan processing pathway and the inhibitory action of this compound.
Caption: Induction of ER stress and the UPR by this compound.
Caption: Logical workflow for troubleshooting DMJ resistance.
References
- 1. This compound 73465-43-7 [sigmaaldrich.com]
- 2. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ER stress and/or ER-phagy in drug resistance? Three coincidences are proof - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Viral Suppression with 1-Deoxymannojirimycin (DMJ)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Deoxymannojirimycin (DMJ) for viral suppression. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DMJ) in viral suppression?
A1: this compound is an inhibitor of N-linked glycosylation.[1] It specifically inhibits the cellular enzyme α-mannosidase I, which is involved in the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus.[2] Many viral envelope glycoproteins require proper N-linked glycosylation for correct folding, trafficking, and function. By inhibiting α-mannosidase I, DMJ leads to the accumulation of immature, high-mannose glycans on these viral proteins. This alteration can impair viral entry, reduce infectivity, and inhibit the formation of syncytia.[3]
Q2: Against which types of viruses has DMJ shown antiviral activity?
A2: DMJ and its derivatives have demonstrated antiviral activity against a range of enveloped viruses, most notably Human Immunodeficiency Virus (HIV).[1][4] It has also been studied for its effects on other viruses, including influenza virus.[5] Its mechanism of action suggests potential efficacy against other viruses that rely on N-linked glycosylation of their surface proteins.
Q3: What is the optimal concentration of DMJ for antiviral experiments?
A3: The optimal concentration of DMJ can vary depending on the virus, cell line, and experimental setup. For antiviral efficacy against mutant HIV-1 strains in CEM cell cultures, EC50 values have been reported to be in the range of 90 to 155 μM.[1] In combination with other antiviral agents, lower concentrations of DMJ, such as 100-250 μM, have been shown to potentiate their effects.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific system.
Q4: Can DMJ be used in combination with other antiviral agents?
A4: Yes, combination therapy is a key strategy for improving the efficiency of DMJ. Studies have shown that DMJ can act synergistically with other antiviral compounds. For example, it potentiates the antiviral activity of carbohydrate-binding agents (CBAs) against HIV-1.[1] This approach can lead to more pronounced viral suppression and may help prevent the development of drug resistance.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Culture
| Possible Cause | Troubleshooting Step |
| DMJ concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Start with a broad range of concentrations and narrow down to a non-toxic working concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO or water) used to dissolve DMJ is not toxic to the cells. Always include a vehicle control (media with solvent only) in your experiments. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to DMJ. If possible, test the compound on a different, more robust cell line. |
| Contamination. | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can increase cell stress and apparent cytotoxicity. |
Issue 2: Low or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal DMJ concentration. | The concentration of DMJ may be too low. Perform a dose-response antiviral assay (e.g., plaque reduction or CPE inhibition assay) to determine the 50% effective concentration (EC50). |
| Inappropriate incubation time. | The duration of drug exposure may be insufficient. Optimize the incubation time for both the drug and the virus. |
| Virus strain insensitivity. | The specific viral strain may be less dependent on the glycosylation pathway targeted by DMJ. Research the glycosylation profile of your virus or test against a different strain. |
| DMJ degradation. | Ensure the DMJ stock solution is properly stored (desiccated at room temperature as per manufacturer's instructions) and prepare fresh dilutions for each experiment to avoid degradation. |
Issue 3: Inconsistent Results in Antiviral Assays
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well, as this can affect virus replication and the outcome of the assay. |
| Inconsistent virus titer. | Use a consistent multiplicity of infection (MOI) for all experiments. Titer the virus stock regularly to ensure its potency. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents to maintain consistency across all wells. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HIV-1 (mutant strains) | CEM | Cytopathicity | 90 - 155 | >250 | >1.6 - 2.8 | [1] |
| Influenza (NWS strain) | MDCK | Not specified | Not specified | >61 (10 µg/ml) | Not applicable | [5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Synergistic Antiviral Effects of this compound in Combination Therapy
| Combination Agent | Virus | Cell Line | Observed Effect | Reference |
| Carbohydrate-Binding Agents (HHA, GNA) | HIV-1 (wild-type and mutant) | CEM | Synergistic suppression of virus-induced cytopathicity. | [1] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of DMJ in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the DMJ dilutions to the respective wells. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the no-treatment control and determine the CC50 value using regression analysis.
Protocol 2: Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of DMJ. In a separate tube, mix each DMJ dilution with a known titer of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-DMJ mixtures. Include a virus-only control.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) with the corresponding DMJ concentrations.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Visualizations
References
- 1. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Analysis of DMJ-Induced Glycan Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-deoxymannojirimycin (DMJ) and analyzing its effects on protein glycosylation.
Frequently Asked Questions (FAQs)
Q1: What is DMJ and how does it affect N-glycan processing?
A1: this compound (DMJ) is an inhibitor of ER and Golgi α(1,2)-mannosidase I.[1] This enzyme is responsible for trimming α1,2-linked mannose residues from the Man9(GlcNAc)2 N-glycan precursor in the endoplasmic reticulum (ER) after the initial removal of three terminal glucose units.[1] By inhibiting this step, DMJ treatment leads to the accumulation of high-mannose type N-glycans (primarily Man9GlcNAc2 and Man8GlcNAc2) on glycoproteins, preventing their further processing into complex and hybrid type glycans.[1][2]
Q2: What are the downstream cellular effects of DMJ-induced accumulation of high-mannose glycans?
A2: The accumulation of high-mannose glycans can have several downstream effects. It can trigger the Unfolded Protein Response (UPR) and ER stress due to the presence of misfolded or improperly processed glycoproteins.[2][3] In some cell types, this can lead to apoptosis.[2][4] Additionally, altering the glycan structures on viral envelope proteins with DMJ has been shown to potentiate the activity of certain antiviral agents.[1][5]
Q3: What are the primary analytical techniques used to study DMJ-induced glycan changes?
A3: The most common techniques for analyzing glycan changes are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7] HPLC with fluorescence detection is widely used for profiling and quantifying released, fluorescently-labeled glycans.[6][8] Mass spectrometry provides detailed structural information, including composition and branching of the glycans.[9][10][11] These techniques are often used in combination for comprehensive analysis.
Q4: How can I confirm that DMJ is effectively inhibiting α-mannosidase I in my experimental system?
A4: You can perform an in vitro α-mannosidase activity assay using a chromogenic substrate like p-nitrophenyl-α-D-mannopyranoside (pNP-Man).[2] By comparing the enzyme activity in the presence and absence of DMJ, you can determine the inhibitory effect and calculate metrics like the IC50 value.[2]
Troubleshooting Guides
HPLC-Based Glycan Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incomplete glycan release or labeling.[12] | Optimize PNGase F digestion conditions (e.g., denaturation, incubation time). Ensure labeling reagents are fresh and labeling conditions are optimal.[12] |
| Sample loss during cleanup steps.[12] | Use a robust solid-phase extraction (SPE) method like HILIC SPE to minimize sample loss.[12] | |
| Incorrect fluorescence detector settings.[12] | Verify that the excitation and emission wavelengths on the detector are correctly set for your chosen fluorescent label (e.g., 2-AB). | |
| Poor Peak Shape or Resolution | Inappropriate mobile phase composition or gradient.[12] | Optimize the gradient of your HILIC separation. Consider using a longer column for better resolution.[13] |
| Column degradation.[12] | Use a guard column and ensure proper column washing and storage protocols are followed.[12] | |
| Sample overload.[12] | Reduce the amount of sample injected onto the column.[12] | |
| Ghost Peaks or Baseline Noise | Contamination from reagents, sample, or carryover.[12] | Use high-purity solvents and reagents. Implement a thorough needle wash protocol between injections.[12] |
| Incomplete removal of excess fluorescent label.[12] | Ensure the post-labeling cleanup procedure is effective in removing all free dye. | |
| Co-elution of Peaks | Similar hydrophilicity of different glycan structures. | Try a complementary separation method, such as weak anion exchange or reversed-phase chromatography, to resolve co-eluting peaks. |
Mass Spectrometry-Based Glycan Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization Efficiency | Inherent low ionization of native glycans.[9] | Derivatize glycans using methods like permethylation or fluorescent labeling (e.g., procainamide) to improve ionization.[7] |
| In-source Fragmentation | Labile nature of certain glycan residues (e.g., sialic acid, fucose).[9][10] | Use soft ionization techniques like ESI or MALDI. Optimize source conditions to minimize fragmentation.[10] |
| Complex Spectra/Difficulty in Interpretation | High number of glycoforms and structural isomers.[9][14] | Use tandem MS (MS/MS) to obtain fragment ions for structural elucidation.[10][11] Employ glycan-specific software for data analysis.[14] |
| Low Abundance of Specific Glycoforms | Ion suppression from more abundant species.[15] | Use chromatographic separation (e.g., HILIC) prior to MS to reduce sample complexity and ion suppression.[15] |
Experimental Protocols
Protocol 1: N-Glycan Release and Fluorescent Labeling
This protocol describes the enzymatic release of N-linked glycans from glycoproteins and their subsequent labeling with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) for HPLC analysis.
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., 0.5% SDS, 100 mM β-mercaptoethanol)
-
PNGase F enzyme
-
2-AB labeling solution
-
HILIC SPE cartridges
Procedure:
-
Denaturation: Denature the glycoprotein sample by adding denaturing buffer and heating at 95°C for 5 minutes.[12]
-
Enzymatic Release: Cool the sample and add PNGase F. Incubate according to the manufacturer's instructions to release the N-glycans.
-
Fluorescent Labeling: Add the 2-AB labeling solution to the released glycans and incubate to attach the fluorescent tag.
-
Cleanup: Remove excess 2-AB and other reaction components using a HILIC SPE cleanup method.[12]
-
Analysis: The purified, labeled glycans are now ready for HPLC analysis on a HILIC column.[12]
Protocol 2: α-Mannosidase Activity Assay (Colorimetric)
This protocol measures α-mannosidase activity and can be adapted to determine the inhibitory effect of DMJ.
Materials:
-
Cell lysate or purified enzyme
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man) substrate
-
Assay buffer
-
Stop solution (e.g., sodium carbonate)
-
DMJ (for inhibition studies)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the enzyme sample to the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of DMJ before adding the substrate.[2]
-
Substrate Addition: Add the pNP-Man substrate to initiate the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Stop Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol (pNP) produced.[2]
-
Data Analysis: Calculate the enzyme activity. For inhibition studies, plot the percentage of inhibition against the logarithm of the DMJ concentration to determine the IC50 value.[2]
Visualizations
Caption: N-glycan processing pathway and the point of inhibition by DMJ.
Caption: Workflow for N-glycan analysis from a glycoprotein sample.
Caption: Overview of the Unfolded Protein Response (UPR) pathway triggered by ER stress.
References
- 1. The α(1,2)‐mannosidase I inhibitor 1‐deoxymannojirimycin potentiates the antiviral activity of carbohydrate‐binding agents against wild‐type and mutant HIV‐1 strains containing glycan deletions in gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Endoplasmic Reticulum Stress and Dysregulated Autophagy in Human Pancreatic Beta Cells [e-dmj.org]
- 4. Inhibition of alpha-mannosidase attenuates endoplasmic reticulum stress-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. youtube.com [youtube.com]
- 9. escholarship.org [escholarship.org]
- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to 1-Deoxymannojirimycin and Kifunensine as Mannosidase I Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable mannosidase I inhibitor is critical for the study of N-linked glycosylation and its role in various physiological and pathological processes. This guide provides an objective comparison of two widely used mannosidase I inhibitors, 1-Deoxymannojirimycin (DMJ) and kifunensine, supported by experimental data.
This document outlines their respective potencies, specificities, and cellular effects, offering a comprehensive resource to inform experimental design and drug development strategies.
Quantitative Comparison of Inhibitory Activity
Kifunensine is a significantly more potent inhibitor of mannosidase I than this compound. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate that kifunensine is effective at nanomolar concentrations, whereas DMJ requires micromolar concentrations to achieve similar levels of inhibition.
| Inhibitor | Target Enzyme | IC50 | Ki | Source |
| Kifunensine | Mung Bean α-1,2-Mannosidase I | 20-50 nM | - | [1] |
| Human ER α-1,2-Mannosidase I | - | 130 nM | [2][3] | |
| Golgi Class I Mannosidases (IA, IB, IC) | - | 23 nM | [2][3] | |
| Plant Glycoprotein Processing Mannosidase I | 20-80 nM | - | [4] | |
| This compound (DMJ) | Class I α-1,2-Mannosidase | 20 µM | - | [5] |
| Class I α-1,2-Mannosidase | 0.02 µM | - | [6] |
Impact on N-Linked Glycosylation
Both DMJ and kifunensine function by inhibiting the trimming of mannose residues from high-mannose N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus. This inhibition leads to the accumulation of glycoproteins with high-mannose, particularly Man9GlcNAc2, structures and prevents the formation of complex and hybrid N-glycans.
However, studies have shown that kifunensine is more effective at inducing a complete shift to high-mannose glycans. In Madin-Darby canine kidney (MDCK) cells, treatment with kifunensine at concentrations of 1 µg/ml or higher resulted in a complete conversion of N-linked oligosaccharides to Man9(GlcNAc)2 structures.[4] In contrast, even at concentrations as high as 50 µg/ml, DMJ did not completely prevent the formation of complex N-glycans.[4]
Specificity and Off-Target Effects
Kifunensine exhibits high specificity for class I α-mannosidases. It is reported to be inactive against mannosidase II and only weakly inhibits aryl-mannosidases.[2][4] This high specificity minimizes off-target effects related to the inhibition of other mannosidases in the glycosylation pathway. Studies have shown that kifunensine treatment did not induce apoptosis in fibroblasts and may even offer protection against ER stress under certain conditions.[2]
This compound is also considered a specific inhibitor of Golgi α-mannosidase I. However, some studies suggest it may have other cellular effects. For instance, DMJ has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in human hepatocarcinoma 7721 cells.[5] This induction of ER stress is a critical consideration for in vitro and in vivo studies.
Experimental Protocols
α-Mannosidase Activity Assay (Colorimetric)
This protocol provides a standard method for determining α-mannosidase activity and can be adapted to assess the inhibitory potential of compounds like DMJ and kifunensine.
Principle: This assay is based on the enzymatic cleavage of the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man), by α-mannosidase. The reaction yields p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
α-Mannosidase enzyme source (e.g., purified enzyme, cell or tissue lysate)
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man) solution
-
Substrate Buffer (e.g., sodium acetate buffer, pH 4.5)
-
Stop Reagent (e.g., sodium carbonate or sodium hydroxide solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in an appropriate ice-cold buffer. Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzyme.
-
Inhibitor Pre-incubation (for inhibition studies): Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (DMJ or kifunensine) for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 25°C or 37°C).
-
Assay Reaction:
-
Add 10 µL of the enzyme sample (or enzyme-inhibitor mixture) to each well of a 96-well plate.
-
Add 90 µL of Substrate Buffer to each well.
-
Initiate the reaction by adding 100 µL of the pNP-Man solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a specific time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stopping the Reaction: Add 100 µL of Stop Reagent to each well to terminate the enzymatic reaction. The stop reagent will also develop the yellow color of the p-nitrophenol.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed in the enzymatic reaction.
-
Calculate the enzyme activity.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
N-Linked Glycosylation Pathway Inhibition
The following diagram illustrates the N-linked glycosylation pathway and the specific points of inhibition for this compound and kifunensine.
Caption: Inhibition points of DMJ and Kifunensine in the N-linked glycosylation pathway.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical experimental workflow for comparing the efficacy of this compound and kifunensine.
References
- 1. Suppression of N-glycan processing enzymes by deoxynojirimycin in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of kifunensine and this compound binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Endoplasmic Reticulum Associated Degradation Reduces Endoplasmic Reticulum Stress and Alters Lysosomal Morphology and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Kifunensine on Production and N-Glycosylation Modification of Butyrylcholinesterase in a Transgenic Rice Cell Culture Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosylation Inhibitors: 1-Deoxymannojirimycin vs. Swainsonine in Glycosylation Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, protein glycosylation is a fundamental post-translational modification influencing a vast array of physiological and pathological processes. The study of N-linked glycosylation pathways often necessitates the use of specific inhibitors to elucidate the functional roles of different glycan structures. Among the most widely utilized tools are 1-Deoxymannojirimycin (DMJ) and swainsonine. This guide provides an objective comparison of these two inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their glycosylation pathway studies.
Mechanism of Action: A Tale of Two Blockades
The primary distinction between this compound and swainsonine lies in their specific targets within the N-linked glycosylation pathway. DMJ acts earlier in the endoplasmic reticulum (ER), while swainsonine exerts its effect later in the Golgi apparatus.
This compound (DMJ) is a potent inhibitor of ER-resident α-glucosidases I and II.[1][2][3] These enzymes are responsible for the initial trimming of glucose residues from the nascent Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to newly synthesized glycoproteins. Inhibition by DMJ leads to the accumulation of glycoproteins with glucosylated high-mannose N-glycans.[3][4] This disruption of early processing can affect protein folding and quality control within the ER.[3]
Swainsonine , an indolizidine alkaloid, is a powerful inhibitor of the Golgi apparatus enzyme α-mannosidase II.[5][6] This enzyme plays a crucial role in the conversion of high-mannose N-glycans to complex and hybrid types. By blocking α-mannosidase II, swainsonine treatment results in the accumulation of glycoproteins with hybrid-type N-glycans, which contain elements of both high-mannose and complex structures.[7][8]
Quantitative Comparison of Inhibitory Activity
The efficacy of these inhibitors is best understood through their half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.
| Inhibitor | Target Enzyme | Reported IC50 | Organism/System |
| This compound (DMJ) | Golgi α-Mannosidase I | low µM range | Rat Liver |
| Swainsonine | Golgi α-Mannosidase II | 20 nM | Drosophila |
| Golgi α-Mannosidase IIb | 3 nM | Drosophila |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate used. The data presented here is for comparative purposes. While DMJ's primary targets are α-glucosidases, it also exhibits inhibitory activity against Golgi α-mannosidase I at higher concentrations.[9]
Impact on Glycoprotein Processing and Cellular Functions
The distinct mechanisms of DMJ and swainsonine lead to different alterations in N-glycan structures, which in turn have diverse consequences for glycoprotein function and cellular processes.
Treatment with DMJ results in glycoproteins that retain their glucose residues on high-mannose chains. This can lead to:
-
Impaired protein folding and quality control: The calnexin/calreticulin cycle, a critical ER quality control mechanism, relies on the recognition of monoglucosylated glycans. Disruption of glucose trimming by DMJ can interfere with this process.
-
Altered viral infectivity: Many viral envelope glycoproteins require proper N-linked glycosylation for folding and function. DMJ and its derivatives have been shown to have antiviral activity against a range of viruses, including HIV.[2]
Swainsonine treatment leads to the production of glycoproteins with hybrid-type N-glycans. This can result in:
-
Altered cell-cell recognition and adhesion: The terminal structures of complex N-glycans are often involved in receptor-ligand interactions. The presence of hybrid glycans can modify these interactions.
-
Effects on cancer metastasis: Altered glycosylation is a hallmark of cancer. Swainsonine has been investigated as an anti-cancer agent due to its ability to modulate cell surface glycans and inhibit metastasis in some models.[6]
-
Immunomodulatory effects: Swainsonine has been shown to stimulate the immune system, potentially through the alteration of cell surface glycoproteins on immune cells.
Experimental Protocols
To effectively utilize these inhibitors in research, it is crucial to employ standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Glycosidase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against its target glycosidase.
Materials:
-
Purified glycosidase (e.g., α-glucosidase or α-mannosidase)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-α-D-mannopyranoside for α-mannosidase)
-
Inhibitor (DMJ or swainsonine) at various concentrations
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.8)
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor (DMJ or swainsonine) in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[10][11][12]
Metabolic Labeling and Analysis of N-Glycans
This method allows for the analysis of changes in N-glycan processing in cells treated with inhibitors.
Materials:
-
Cell culture medium (glucose-free for labeling)
-
Dialyzed fetal bovine serum (FBS)
-
[²H]-Mannose or other radiolabeled sugar
-
Inhibitor (DMJ or swainsonine)
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F (Peptide-N-Glycosidase F)
-
HPLC system with a suitable column for glycan analysis (e.g., HILIC)
-
Fluorescent labeling reagent for glycans (e.g., 2-aminobenzamide)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the desired concentration of DMJ or swainsonine for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS and incubate in glucose-free medium for a short period to deplete intracellular glucose.
-
Metabolically label the cells by adding [²H]-Mannose to the glucose-free medium and incubate for a defined pulse period (e.g., 1-4 hours).
-
After the pulse, wash the cells and either harvest them or perform a chase by incubating in complete medium containing non-radiolabeled mannose for various time points.
-
Lyse the cells and immunoprecipitate the glycoprotein of interest or analyze the total cellular glycoproteins.
-
Release the N-linked glycans from the glycoproteins by digestion with PNGase F.
-
Label the released glycans with a fluorescent tag.
-
Analyze the labeled glycans by HPLC. The elution profile will reveal the different glycan structures present, and comparison between control and inhibitor-treated samples will show the accumulation of specific glycan intermediates.[13][14][15][16]
Visualizing the Impact: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: N-linked glycosylation pathway showing the points of inhibition by DMJ and swainsonine.
References
- 1. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The mannosidase inhibitors this compound and swainsonine have no effect on the biosynthesis and infectivity of Rous sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect on inhibitors of glycoprotein synthesis (swainsonine, 1-deoxynojirimycin) on hormonal imprinting and lectin binding in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine is a useful tool to monitor the intracellular traffic of N-linked glycoproteins as a function of the state of enterocytic differentiation of HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for [3H]mannose labeling of Asn-linked oligosaccharides on recombinant glycoproteins synthesized in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of DMJ on Alpha-1,2-Mannosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Deoxymannojirimycin (DMJ) with other common alpha-1,2-mannosidase inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the appropriate inhibitor for their studies on N-linked glycosylation and related cellular processes.
Comparison of Alpha-1,2-Mannosidase Inhibitors
This compound (DMJ) is a well-established inhibitor of alpha-1,2-mannosidases, key enzymes in the N-linked glycosylation pathway.[1][2][3][4] However, its efficacy and specificity can be compared with other widely used inhibitors such as kifunensine and swainsonine.
Kifunensine is a potent inhibitor of Class I alpha-mannosidases, which include the endoplasmic reticulum (ER) alpha-1,2-mannosidase I.[5][6][7][8][9] It is often considered more potent than DMJ for inhibiting this specific enzyme.[7][8][9] Swainsonine, on the other hand, is a powerful inhibitor of Class II alpha-mannosidases, including Golgi mannosidase II, but is less effective against Class I mannosidases.[10]
The choice of inhibitor often depends on the specific step in the glycosylation pathway that a researcher aims to target. DMJ and kifunensine are particularly useful for studying the early stages of N-glycan processing in the ER, leading to the accumulation of high-mannose structures like Man9GlcNAc2.[4][9]
Data Presentation: Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of DMJ, kifunensine, and swainsonine against various alpha-mannosidases. Lower values indicate higher potency.
| Inhibitor | Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 |
| This compound (DMJ) | Golgi α-mannosidase I | Rat Liver | Low µM range[2] | - |
| Human ER α-1,2-mannosidase I | Human | - | - | |
| Kifunensine | Endoplasmic Reticulum α-1,2-mannosidase I (MAN1B1) | Human | 130 nM[5][6][7][8] | - |
| Golgi Class I α-mannosidases (IA, IB, IC) | Human | 23 nM[5][6][7][8] | - | |
| Glycoprotein processing mannosidase I | Mung Bean | - | 20-50 nM[5] | |
| Jack bean α-mannosidase | Jack Bean | - | 120 µM[9] | |
| Swainsonine | Golgi α-mannosidase II | Drosophila melanogaster | 20 nM[10] | - |
| Golgi α-mannosidase IIb | Drosophila melanogaster | 3 nM[10] | - |
Experimental Protocols
Spectrophotometric Assay for Alpha-1,2-Mannosidase Inhibition
This protocol describes a method to determine the inhibitory effect of compounds like DMJ on alpha-1,2-mannosidase activity using a chromogenic substrate.
Materials:
-
Alpha-1,2-mannosidase (e.g., recombinant human ER mannosidase I)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay Buffer: 50 mM sodium phosphate, pH 6.5
-
Inhibitor stock solutions (e.g., DMJ, kifunensine) of known concentrations
-
Stop Solution: 0.5 M sodium carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the alpha-1,2-mannosidase in cold assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., DMJ) in the assay buffer. Include a no-inhibitor control.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the inhibitor dilution (or assay buffer for the control).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPM substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction. The stop solution also develops the yellow color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
N-Linked Glycosylation Pathway
Caption: N-Linked Glycosylation Pathway and Inhibitor Action Sites.
Experimental Workflow for Inhibition Assay
Caption: Workflow for Alpha-1,2-Mannosidase Inhibition Assay.
References
- 1. Comparison of kifunensine and this compound binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha(1,2)-mannosidase I inhibitor this compound potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Kifunensine | Glycosylases | Tocris Bioscience [tocris.com]
- 7. Kifunensine - Wikipedia [en.wikipedia.org]
- 8. glycofinechem.com [glycofinechem.com]
- 9. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 1-Deoxymannojirimycin for Glycoprotein Processing Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental results for 1-Deoxymannojirimycin (DMJ), a pivotal inhibitor in the study of N-linked glycosylation. By comparing its activity with other key inhibitors and detailing its mechanism, this document serves as a resource for designing and interpreting experiments in glycoprotein research.
Mechanism of Action: An Overview
This compound is an analogue of mannose that acts as a potent inhibitor of specific α-mannosidases.[1] Its primary targets are Class I α-mannosidases, particularly ER α-mannosidase I and Golgi α-mannosidase I, which are crucial enzymes in the N-linked glycosylation pathway.[1][2] By inhibiting these enzymes, DMJ prevents the trimming of mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus.[1][3] This blockade results in the accumulation of glycoproteins with high-mannose type oligosaccharides, preventing their maturation into complex and hybrid N-glycans.[3]
Comparative Inhibitor Performance
The efficacy of glycosylation inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Below is a comparison of DMJ with other widely used α-mannosidase inhibitors, Kifunensine and Swainsonine. These inhibitors target different stages of the N-glycan processing pathway.
Key distinctions:
-
This compound (DMJ): Primarily inhibits Class I α-mannosidases (ER and Golgi Mannosidase I).[1]
-
Kifunensine: A potent and specific inhibitor of Class I α-mannosidases, often leading to the accumulation of Man9GlcNAc2 structures.[4]
-
Swainsonine: Specifically inhibits Class II α-mannosidases, such as Golgi α-mannosidase II, acting later in the processing pathway than DMJ or Kifunensine.[5]
Table 1: Comparative Inhibitory Activity of α-Mannosidase Inhibitors
| Inhibitor | Target Enzyme | Species/System | Ki Value | Notes |
|---|---|---|---|---|
| This compound (DMJ) | Golgi α-Mannosidase I | Not Specified | Potent Inhibition | Prevents trimming from Man9 to Man8GlcNAc2.[1] |
| Kifunensine | Golgi α-Mannosidase II | Drosophila melanogaster | 5.2 mM (Weak) | Primarily a strong inhibitor of Class I mannosidases.[4][5] |
| Swainsonine | Golgi α-Mannosidase II | Drosophila melanogaster | 20 nM | A potent inhibitor of Class II mannosidases.[5] |
| Swainsonine | Golgi α-Mannosidase IIb | Drosophila melanogaster | 3 nM | Demonstrates high potency for Class II enzymes.[5] |
Note: Direct comparative IC50/Ki values across identical systems are scarce in single reports. The data reflects reported potencies from various studies. "Potent Inhibition" indicates that the source confirms strong inhibitory activity without providing a specific Ki value in the abstract.
Visualizing the Mechanism and Workflow
N-Linked Glycosylation Pathway and Inhibitor Action
The processing of N-linked glycans is a sequential pathway occurring in the ER and Golgi. DMJ intervenes at an early stage, preventing the initial mannose trimming steps.
Caption: Figure 1: Site of action for this compound (DMJ).
Experimental Workflow: In Vitro α-Mannosidase Inhibition Assay
A typical experiment to validate the inhibitory effect of a compound like DMJ involves an in vitro enzyme assay. The workflow ensures systematic evaluation of enzyme activity in the presence and absence of the inhibitor.
References
- 1. The use of this compound to evaluate the role of various alpha-mannosidases in oligosaccharide processing in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Golgi-mediated processing of glycoprotein in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of kifunensine and this compound binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of DMJ's antiviral efficacy against different viruses
An In-depth Guide for Researchers and Drug Development Professionals on the Antiviral Properties of Metformin (N,N-dimethylbiguanide) Against Various Viruses.
Metformin, a widely prescribed first-line medication for type 2 diabetes, has garnered significant attention for its potential broad-spectrum antiviral activity. This guide provides a comprehensive comparative analysis of metformin's antiviral efficacy against a range of viruses, supported by available experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of Antiviral Efficacy
The antiviral efficacy of metformin has been evaluated against several viruses in vitro and in clinical settings. The following tables summarize the key quantitative data, providing a basis for comparison of its potency.
| Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| SARS-CoV-2 | Calu3 | Plaque Reduction Assay | IC50 | 0.4 mM | [1] |
| Caco2 | Plaque Reduction Assay | IC50 | 1.43 mM | [1] | |
| H1299 | Viral Load Reduction | IC50 (cell-associated) | 189.8 µM | [2] | |
| H1299 | Viral Load Reduction | IC50 (supernatant) | 355.4 µM | [2] | |
| Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Reduction | EC50 (extracellular) | 2.85 mM | [3] |
| HepG2.2.15 | HBsAg Reduction | EC50 (intracellular) | 2.75 mM | [3] | |
| Dengue Virus (DENV) | BHK-21 | Not Specified | IC50 | in the mM range |
Table 1: In Vitro Antiviral Efficacy of Metformin. This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of metformin against SARS-CoV-2, Hepatitis B Virus (HBV), and Dengue Virus (DENV) in different cell lines.
| Virus | Study Design | Comparison Group | Efficacy Metric | Result | Reference |
| SARS-CoV-2 | Randomized, Placebo-Controlled Clinical Trial | Placebo | Mean Viral Load Reduction (log10 copies/mL) | -0.56 (3.6-fold reduction) | [4] |
| Hepatitis B Virus (HBV) | In Vitro Study | Lamivudine (LMV) | HBsAg Expression | Metformin provided a complimentary role to LMV | [3] |
| In Vitro Study | Interferon-α2b | HBsAg Expression & Viral Replication | Metformin enhanced the inhibitory effects of IFN-α2b | [3] |
Table 2: Comparative Antiviral Efficacy of Metformin. This table presents data from studies comparing the antiviral effect of metformin to a placebo or other antiviral agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to determine the antiviral efficacy of metformin.
Protocol 1: In Vitro Antiviral Assay for SARS-CoV-2
This protocol is a generalized summary based on the methodologies described in the referenced studies for determining the IC50 of metformin against SARS-CoV-2.[1][2]
1. Cell Culture and Virus Propagation:
-
Human lung adenocarcinoma epithelial cells (Calu3) or human colorectal adenocarcinoma cells (Caco2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SARS-CoV-2 is propagated in Vero E6 cells, and the viral titer is determined by plaque assay.
2. Antiviral Activity Assay (Plaque Reduction Assay):
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
The cells are then treated with various concentrations of metformin for a specified period (e.g., 2 hours) before or after viral infection.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1-2 hours.
-
After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and the respective concentrations of metformin.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
The cells are then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of plaques is counted, and the IC50 value is calculated as the concentration of metformin that inhibits 50% of the plaque formation compared to the untreated virus control.
3. Cytotoxicity Assay:
-
A parallel cytotoxicity assay is performed to determine the effect of metformin on cell viability.
-
Cells are treated with the same concentrations of metformin as in the antiviral assay but are not infected with the virus.
-
Cell viability is assessed using a standard method such as the MTT assay.
Protocol 2: Determination of EC50 of Metformin against Hepatitis B Virus (HBV)
This protocol is a summary of the methodology used to evaluate the effect of metformin on HBV antigen production.[3]
1. Cell Culture:
-
HepG2.2.15 cells, which are human hepatoma cells that stably express HBV, are cultured in DMEM supplemented with 10% FBS, G418, and antibiotics.
2. Metformin Treatment:
-
HepG2.2.15 cells are seeded in 24-well plates and treated with various concentrations of metformin.
-
The cell culture supernatants and cell lysates are collected at specific time points (e.g., day 3 and day 6) post-treatment.
3. Quantification of HBV Antigens:
-
The levels of extracellular HBsAg in the culture supernatants and intracellular HBsAg in the cell lysates are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
The EC50 value is calculated as the concentration of metformin that reduces the production of HBsAg by 50% compared to the untreated control.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways, a typical experimental workflow for antiviral screening, and the logical relationship of metformin's antiviral action.
Caption: A typical workflow for in vitro antiviral drug screening.
Caption: Metformin's primary antiviral signaling pathway.
Caption: Logical flow of metformin's antiviral mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Treatment with metformin glycinate reduces SARS-CoV-2 viral load: An in vitro model and randomized, double-blind, Phase IIb clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits hepatitis B virus protein production and replication in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin reduces SARS-CoV-2 in a Phase 3 Randomized Placebo Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Kifunensine vs. 1-Deoxymannojirimycin for High-Mannose Glycan Generation
For researchers, scientists, and drug development professionals, the precise control of glycoprotein glycosylation is paramount. High-mannose N-glycans, in particular, are critical for the efficacy of certain therapeutic antibodies, enzyme replacement therapies, and for structural biology studies. This guide provides an objective comparison of two widely used α-mannosidase I inhibitors, Kifunensine and 1-Deoxymannojirimycin (DMJ), for the production of glycoproteins enriched with high-mannose structures.
Mechanism of Action: Intercepting the Glycosylation Pathway
N-linked glycosylation is a complex series of enzymatic reactions in the endoplasmic reticulum (ER) and Golgi apparatus that results in the attachment and modification of oligosaccharide chains (glycans) to proteins. The process begins with the transfer of a large precursor oligosaccharide (Glc₃Man₉GlcNAc₂) to the nascent polypeptide chain. Subsequent trimming by various glycosidases is required to generate mature, complex-type N-glycans.
Both Kifunensine and DMJ function by inhibiting a key trimming enzyme, α-mannosidase I, which is responsible for removing specific mannose residues from the precursor glycan. By blocking this step, they effectively halt the maturation process, leading to the accumulation of glycoproteins that predominantly feature high-mannose type glycans (e.g., Man₉GlcNAc₂ or Man₈GlcNAc₂).[1][2][3]
Performance Comparison: Kifunensine vs. This compound
While both compounds target α-mannosidase I, their performance characteristics differ significantly in terms of potency, specificity, and impact on cell culture.
Data Presentation: Inhibitor Performance Summary
| Feature | Kifunensine | This compound (DMJ) |
| Primary Target | Class I α-mannosidases (ER and Golgi)[1][4] | Class I α-mannosidases[2][3] |
| Potency | High (50-100x more potent than DMJ)[4] | Moderate[4] |
| Inhibitory Conc. (Ki) | ~23-130 nM for human mannosidase I[4] | Micromolar range |
| Effective Conc. in Culture | 0.375 - 20 µM[1][4][5] | 5 - 500 µM[6] |
| Specificity | Highly specific for Mannosidase I; no inhibition of Mannosidase II[1][4][7] | Less specific; may have off-target effects on mannose uptake in certain cells[3] |
| Resulting Glycan Profile | Highly homogeneous Man₉GlcNAc₂ or Man₈GlcNAc₂ structures[1][5] | Dose-dependent increase in high-mannose, but may result in a more heterogeneous mixture[6] |
| Impact on Cell Culture | Generally no significant impact on cell growth or protein yield[1][8] | Can decrease viable cell concentration at higher doses (~16%)[6] |
Quantitative Experimental Data
The choice of inhibitor and its concentration directly impacts the resulting glycan profile. The following table summarizes representative data from studies using DMJ in CHO cells and Kifunensine in N. benthamiana plants.
| Inhibitor | Concentration | Cell Line / System | % High Mannose (approx.) | % Core Fucose (approx.) | Reference |
| DMJ | 0 µM (Control) | CHO-DXB-11 | 4% | 92% | [6] |
| 10 µM | CHO-DXB-11 | 22% | 73% | [6] | |
| 15 µM (Bioreactor) | CHO-DXB-11 | 13% | 84% | [6] | |
| Kifunensine | 0 µM (Control) | N. benthamiana | <5% | >95% (plant-specific) | [5] |
| 0.25 µM | N. benthamiana | 24% | Not specified (reduced) | [5] | |
| 0.375 µM | N. benthamiana | >98% | 0% | [5] |
As the data illustrates, Kifunensine achieves a near-complete shift to high-mannose glycans at sub-micromolar concentrations, highlighting its superior potency.[5] DMJ also effectively increases the high-mannose population, but in a more dose-dependent manner that may require higher concentrations and careful optimization to balance efficacy with potential impacts on cell viability.[6]
Experimental Protocols
Protocol 1: Generation of High-Mannose Glycoproteins in Cell Culture
This protocol provides a general framework for using Kifunensine or DMJ in a mammalian cell culture system, such as CHO cells, to produce a recombinant antibody.
-
Cell Culture: Culture the antibody-producing CHO cell line under standard fed-batch conditions in a suitable expression medium.[9]
-
Inhibitor Preparation: Prepare a sterile stock solution of Kifunensine (e.g., 10 mM in water or PBS) or DMJ (e.g., 100 mM in water or PBS). Kifunensine is soluble to 50 mM in water with gentle warming.[4]
-
Inhibitor Addition: On a predetermined day of the culture (e.g., Day 3 or as optimized), add the inhibitor to the culture medium to achieve the desired final concentration.
-
For Kifunensine: Start with a concentration range of 1-10 µM.
-
For DMJ: Start with a concentration range of 10-100 µM.[6]
-
-
Incubation: Continue the cell culture under standard conditions for the remainder of the production phase (e.g., until Day 14).
-
Harvest and Purification: Harvest the cell culture fluid by centrifugation or filtration. Purify the recombinant antibody using standard methods, such as Protein A chromatography.[9]
Protocol 2: N-Glycan Analysis
To confirm the successful generation of high-mannose glycans, the purified glycoprotein must be analyzed.
-
Glycan Release: Denature the purified antibody and release the N-glycans enzymatically using PNGase F.
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye, such as 2-aminobenzamide (2-AB).
-
HILIC-UPLC Analysis: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector.
-
Data Analysis: Identify glycan structures by comparing their retention times (measured in glucose units, GU) to a labeled dextran ladder standard and a database of known glycan structures. Quantify the relative abundance of each glycan species by integrating the peak areas in the chromatogram.
Conclusion and Recommendations
Both Kifunensine and this compound are effective tools for enriching high-mannose N-glycans on recombinant proteins. However, the experimental evidence clearly favors Kifunensine for most applications.
-
Choose Kifunensine for Potency and Specificity: Kifunensine is significantly more potent, allowing for the use of much lower concentrations to achieve a more complete and homogeneous shift to Man₈/Man₉ structures.[4][5] Its high specificity for Mannosidase I with negligible activity against Mannosidase II minimizes potential off-target effects on glycan processing.[1][7]
-
Choose this compound for Broader Inhibition or Cost Considerations: DMJ can be a viable alternative and may be used when a more graded, dose-dependent control over the high-mannose to complex glycan ratio is desired.[6] However, researchers must be mindful of its lower potency and potential for off-target effects, including impacts on cell viability at higher concentrations.[3][6]
Ultimately, the choice of inhibitor should be guided by the specific goals of the experiment, the desired homogeneity of the final glycoprotein product, and the characteristics of the expression system. For applications demanding the highest purity of Man₈/Man₉ glycoforms, such as in the development of therapeutics with enhanced ADCC or for precise structural studies, Kifunensine is the superior choice.
References
- 1. Kifunensine - Wikipedia [en.wikipedia.org]
- 2. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dual effect of this compound on the mannose uptake and on the N-glycan processing of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glycofinechem.com [glycofinechem.com]
- 5. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient method to control high mannose and core fucose levels in glycosylated antibody production using deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of kifunensine and this compound binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation of high mannose afucosylated species [bio-protocol.org]
A Comparative Guide to Glycosidase Inhibitors: Specificity of 1-Deoxymannojirimycin and Alternatives
For researchers, scientists, and drug development professionals, the selection of a specific glycosidase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of 1-Deoxymannojirimycin (DMJ) and other widely used inhibitors, with a focus on their specificity, supported by quantitative data and detailed experimental protocols.
This compound (DMJ) is a mannose analogue iminosugar that acts as a potent inhibitor of specific α-mannosidases involved in the N-linked glycosylation pathway.[1] Its specificity, however, is not absolute, and understanding its inhibitory profile in comparison to other agents is crucial for its effective application in research and therapeutic development. This guide compares the specificity of DMJ with other key inhibitors: kifunensine, swainsonine, and castanospermine.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency and specificity of these compounds are best understood through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available data for each inhibitor against various glycosidases.
| Inhibitor | Target Enzyme | Enzyme Source | Ki | IC50 | Reference |
| This compound (DMJ) | α-Mannosidase I | Golgi | - | Low µM | [2] |
| α-L-Fucosidase | Human Liver | Potent Inhibitor | - | [3] | |
| α-Glucosidases | - | Weak to no inhibition | - | [1] | |
| Kifunensine | α-Mannosidase I | Human ER | 130 nM | - | [4] |
| Class I α-Mannosidases (IA, IB, IC) | Golgi | 23 nM | - | [4] | |
| α-Mannosidase I | Mung Bean | - | 20-50 nM | [4] | |
| α-Mannosidase II | - | No inhibition | - | [4] | |
| Swainsonine | α-Mannosidase II | Golgi | Potent Inhibitor | - | [5] |
| Lysosomal α-Mannosidase | - | Potent Inhibitor | - | [5][6] | |
| 8a-epi-swainsonine | Lysosomal α-Mannosidases | 7.5 x 10-5 M | - | [7] | |
| 8,8a-diepi-swainsonine | Lysosomal α-Mannosidases | 2 x 10-6 M | - | [7] | |
| Castanospermine | α-Glucosidase I | HIV-infected H9 cells | - | 0.12 µM | [8] |
| α-Glucosidase I | - | Potent Inhibitor | - | [9] | |
| Intestinal Sucrase | - | Competitive Inhibitor | - | [10] | |
| α-Mannosidases | - | Weak to no inhibition | - | [11] |
Inhibitor Profiles and Mechanisms of Action
This compound (DMJ) primarily targets α-mannosidase I, an enzyme crucial for the trimming of mannose residues from high-mannose N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus.[2] Its action leads to the accumulation of glycoproteins with unprocessed Man9GlcNAc2 structures. While highly selective for mannosidases over glucosidases, it has also been shown to be a potent inhibitor of α-L-fucosidase.[1][3]
Kifunensine is a highly potent and specific inhibitor of Class I α-mannosidases, including ER α-1,2-mannosidase I and Golgi mannosidases IA, IB, and IC.[4] It is significantly more potent than DMJ, with Ki values in the nanomolar range.[4][12] Kifunensine exhibits negligible activity against α-mannosidase II, making it a valuable tool for specifically blocking the early stages of N-glycan processing.[4]
Swainsonine is a well-characterized inhibitor of α-mannosidase II, which acts downstream of mannosidase I in the N-glycan maturation pathway.[5] It is also a potent inhibitor of lysosomal α-mannosidase.[5][6] This dual inhibition can lead to the accumulation of hybrid-type N-glycans and induce a phenotype similar to the lysosomal storage disease α-mannosidosis.[6]
Castanospermine , in contrast to the others, is a potent inhibitor of α-glucosidases, particularly glucosidase I, which is responsible for the removal of the terminal glucose residue from the N-linked oligosaccharide precursor in the ER.[9][13] Its inhibitory action leads to the accumulation of triglucosylated high-mannose glycans. Castanospermine generally shows weak to no activity against mannosidases.[11]
Experimental Protocols
The assessment of inhibitor specificity relies on robust and standardized enzymatic assays. A common method for determining the inhibitory activity of these compounds against glycosidases involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside for α-mannosidases or p-nitrophenyl-α-D-glucopyranoside for α-glucosidases.
In Vitro Glycosidase Inhibition Assay Protocol
1. Materials:
- Purified glycosidase enzyme (e.g., α-mannosidase from jack bean, α-glucosidase from yeast)
- Substrate: p-nitrophenyl-α-D-mannopyranoside or p-nitrophenyl-α-D-glucopyranoside
- Inhibitor stock solutions (e.g., this compound, Kifunensine, Swainsonine, Castanospermine) of known concentrations.
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
- Stop solution (e.g., 1 M sodium carbonate)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare serial dilutions of the inhibitor in the assay buffer.
- In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
- Add an equal volume of the inhibitor dilutions to the respective wells. For the control (uninhibited reaction), add assay buffer instead of the inhibitor.
- Pre-incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding a fixed volume of the p-nitrophenyl substrate solution to each well.
- Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).
- Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion.
- Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
- The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absinhibitor - Absblank) / (Abscontrol - Absblank)] x 100
- The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[14]
Visualizing the Impact on Cellular Pathways
The following diagrams, generated using the DOT language, illustrate the points of intervention of these inhibitors in the N-glycan processing and ER quality control pathways.
Caption: N-Glycan processing pathway and inhibitor targets.
Caption: ER quality control pathway and the impact of mannosidase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of kifunensine and this compound binding to class I and II alpha-mannosidases demonstrates different saccharide distortions in inverting and retaining catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kifunensine - Wikipedia [en.wikipedia.org]
- 5. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 7. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Castanospermine inhibits alpha-glucosidase activities and alters glycogen distribution in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glycofinechem.com [glycofinechem.com]
- 13. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Glycosylation Inhibitors: DMJ, Tunicamycin, Castanospermine, and Swainsonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of four prominent glycosylation inhibitors: 1-deoxymannojirimycin (DMJ), tunicamycin, castanospermine, and swainsonine. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies and to provide insights into their mechanisms of action.
Executive Summary
Glycosylation inhibitors are crucial tools in cell biology and potential therapeutic agents, particularly in oncology. Their primary mechanism of inducing cytotoxicity is through the disruption of protein glycosylation, leading to Endoplasmic Reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). This guide reveals that while all four inhibitors induce ER stress, their potency and specific cellular effects can vary. Tunicamycin appears to be a potent inducer of cytotoxicity across various cell lines. DMJ and swainsonine also exhibit cytotoxic effects, with available data pointing to their efficacy in specific cancer cell types. Castanospermine has been shown to be less toxic than swainsonine in in-vivo studies. The choice of inhibitor should be guided by the specific research question, the cell type under investigation, and the desired potency of the cytotoxic effect.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DMJ, tunicamycin, castanospermine, and swainsonine in various cancer cell lines. It is critical to note that these values are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions, such as cell lines, assay methods, and incubation times. This data should be used as a reference guide and for preliminary comparison.
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound (DMJ) | A172 (Glioblastoma) | 5.3 mM | |
| ACP02 (Gastric Adenocarcinoma) | 19.3 mM | ||
| Tunicamycin | SGC7901 (Gastric Cancer) | ~2.5 µg/mL | |
| SGC7901/ADR (Adriamycin-resistant Gastric Cancer) | ~1.5 µg/mL | ||
| SGC7901/VCR (Vincristine-resistant Gastric Cancer) | ~1.0 µg/mL | ||
| HN4 (Head and Neck Cancer) | ~2 µg/mL | ||
| CAL27 (Head and Neck Cancer) | ~2 µg/mL | ||
| Castanospermine | BHK-21 (Baby Hamster Kidney) | 1 µM (for DEN-2 virus inhibition) | |
| Huh-7 (Human Hepatoma) | 85.7 µM (for DEN-2 virus inhibition) | ||
| Swainsonine | U251 (Glioma) | ~30 µM | [1] |
| LN444 (Glioma) | ~30 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the cytotoxicity of glycosylation inhibitors.
MTT Assay for Cell Viability
This protocol is a common method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A172, ACP02, U251)
-
Complete culture medium (specific to the cell line)
-
Glycosylation inhibitors (DMJ, Tunicamycin, Castanospermine, Swainsonine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the glycosylation inhibitors in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include untreated control wells with medium only.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells following treatment with glycosylation inhibitors.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Glycosylation inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the glycosylation inhibitors as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitors.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by glycosylation inhibitors and a general experimental workflow for assessing their cytotoxicity.
Signaling Pathway of Cytotoxicity Induced by Glycosylation Inhibitors
Caption: General signaling pathway of cytotoxicity induced by glycosylation inhibitors.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of glycosylation inhibitors.
Tunicamycin-Induced ER Stress and EGFR Pathway Inhibition
Caption: Tunicamycin's dual effect on ER stress and EGFR signaling.
References
A Comparative Guide to the Applications of Deoxynojirimycin (DNJ) and Castanospermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent iminosugar compounds, 1-deoxynojirimycin (DNJ) and castanospermine. Both are instrumental in glycosylation research and hold potential as broad-spectrum antiviral agents. This document summarizes their mechanism of action, comparative quantitative data from in vitro studies, and detailed experimental protocols.
(Note: Direct comparative data for N,N-dimethyl-1-deoxynojirimycin (DMJ) is limited in the scientific literature. This guide will focus on its parent compound, 1-deoxynojirimycin (DNJ), which is extensively studied alongside castanospermine.)
Mechanism of Action: Inhibition of N-Linked Glycosylation
Both DNJ and castanospermine exert their primary biological effect by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II. These host enzymes are critical for the proper folding of nascent glycoproteins, including the envelope proteins of many viruses.
In the ER, a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is attached to newly synthesized proteins. For proper folding, the three terminal glucose residues must be sequentially cleaved by α-glucosidases I and II. This trimming allows the glycoprotein to interact with ER chaperones like calnexin and calreticulin. By inhibiting α-glucosidase I, DNJ and castanospermine trap glycoproteins in a glucosylated state, leading to misfolding, retention in the ER, and eventual degradation.[1][2][3] This disruption prevents the formation of functional viral envelope proteins, thereby inhibiting the assembly and release of infectious virions.[4][5]
Caption: Inhibition of α-glucosidase I by DNJ and castanospermine disrupts glycoprotein folding.
Quantitative Comparison of Antiviral Activity & Cytotoxicity
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is often expressed by the Selectivity Index (SI), calculated as CC₅₀/IC₅₀. A higher SI value indicates a more favorable safety profile.[6]
The following tables summarize published data for the antiviral activity (IC₅₀) and cytotoxicity (CC₅₀) of DNJ and castanospermine.
Table 1: Antiviral Activity (IC₅₀) of DNJ vs. Castanospermine
| Virus Family | Virus Model | Compound | IC₅₀ (µM) | Cell Line |
| Flaviviridae | Dengue Virus (DENV-2) | Castanospermine | 1 | BHK-21 |
| Flaviviridae | Dengue Virus (DENV-2) | Castanospermine | 85.7 | Huh-7 |
| Flaviviridae | Bovine Viral Diarrhoea Virus (BVDV)¹ | Castanospermine | 110 | MDBK |
| Flaviviridae | Bovine Viral Diarrhoea Virus (BVDV)¹ | N-butyl-DNJ | >250 | MDBK |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | DNJ | 57.76 | Vero-E6 |
¹Bovine Viral Diarrhoea Virus (BVDV) is a commonly used surrogate for Hepatitis C Virus (HCV) research.[7]
Table 2: Cytotoxicity (CC₅₀) of DNJ vs. Castanospermine
| Compound | CC₅₀ (µM) | Cell Line |
| DNJ | 912.5 | Vero-E6 |
| Castanospermine | >120 | MDBK |
| N-nonyl-DNJ | ≥120 | MDBK |
Data indicates that castanospermine is often a more potent inhibitor of flaviviruses like Dengue than DNJ derivatives.[5][7] However, DNJ and its derivatives can exhibit a very favorable cytotoxicity profile, with CC₅₀ values often being significantly higher than their effective antiviral concentrations.[8] For example, while the IC₅₀ of DNJ against PEDV was ~58 µM, its cytotoxicity was only observed at concentrations above 900 µM.
Experimental Protocols
To determine the IC₅₀ and CC₅₀ values, a standardized workflow involving parallel assays is employed. One assay measures the compound's ability to inhibit viral replication (e.g., Plaque Reduction Assay), while the other measures its toxicity to the host cells in the absence of a virus (e.g., MTT Assay).
References
- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]
- 5. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 1-Deoxymannojirimycin
For Immediate Release – Researchers and laboratory professionals now have access to a comprehensive guide on the proper disposal procedures for 1-Deoxymannojirimycin (DMJ), a potent mannosidase I inhibitor used in drug development and glycobiology research. This guide provides essential safety and logistical information, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical due to the compound's toxicological profile.
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] As a hazardous chemical, it necessitates careful handling and disposal in accordance with local, state, and federal regulations. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is a violation of environmental regulations and poses a significant safety risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from Cayman Chemical indicates that this compound is harmful and slightly hazardous for water, meaning it should not be allowed to enter sewers or ground water.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the solid form, a dust mask (type N95 or equivalent) is recommended to avoid inhalation.[1]
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: If the spill is significant, evacuate the immediate area.
-
Don Appropriate PPE.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean-Up: Clean the spill area with a suitable solvent, such as ethanol or methanol, followed by soap and water.
-
Collect Waste: All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Quantitative Data for Disposal Planning
While specific quantitative limits for the disposal of this compound are not explicitly defined, general federal regulations for hazardous waste accumulation in Satellite Accumulation Areas (SAAs) apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [2] |
| Maximum Accumulation Time in SAA | Generally not more than 1 year | [2] |
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound waste, including unused product, contaminated consumables, and solutions.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid waste (e.g., contaminated gloves, wipes, plasticware) separate from liquid waste (e.g., unused solutions, solvent rinses).
2. Waste Container Selection:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.
-
Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure the container material is compatible with any solvents used to dissolve the this compound.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"
-
The concentration (if applicable)
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled/Absorbed through Skin")
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information
-
4. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Store incompatible chemicals separately to prevent reactions.
5. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowed time, contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal.
-
Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company.
6. Empty Container Management:
-
The original product container, once empty, should be managed as hazardous waste.
-
The first rinse of the empty container with a suitable solvent (e.g., methanol or water, as the compound is soluble in both) must be collected and disposed of as hazardous liquid waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 1-Deoxymannojirimycin
This guide provides comprehensive safety and logistical information for the handling of 1-Deoxymannojirimycin (DMJ), a potent alpha-glucosidase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, especially in its powdered form.
PPE Requirements Table:
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator | An N95 (US) or FFP2 (EU) certified respirator is required for handling small quantities of powder. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol generation, such as large-scale weighing or transfer. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes are required. |
| Body Protection | Disposable Coveralls | Coveralls made from materials like Tyvek® are recommended to protect against dust and splashes.[2] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[2] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. For larger scale operations, a single-pass airflow system is recommended to prevent cross-contamination.[3]
-
Weighing and Transfer: Whenever feasible, use a closed system for weighing and transferring the compound.[2] Handle powders with gentle scooping techniques to minimize dust generation.[2] When preparing solutions, add the solvent to the solid slowly to prevent splashing.[2]
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial. A spill kit specifically for chemical hazards should be readily available.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material from the spill kit.[4] For powder spills, gently cover the spill with damp absorbent paper towels to avoid raising dust.
-
Clean the Spill:
-
For liquid spills: Use absorbent pads to soak up the spill, working from the outside in.[5]
-
For powder spills: Carefully wipe up the dampened powder with absorbent pads.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[6] All disposable materials used for cleaning should be treated as hazardous waste.[6]
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, shoe covers, etc.) into a designated hazardous waste container.[2][5]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE, and spill cleanup materials, in a clearly labeled, sealed hazardous waste container. Packaging with hazard pictograms for "Acute Toxicity," "Serious Health Hazard," or "Hazardous to the Environment" must be disposed of as chemical waste.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents ("this compound Waste") and the appropriate hazard symbols. Store waste containers in a designated, secure area away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound 73465-43-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. escopharma.com [escopharma.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
